molecular formula C7H8O B1667542 Anisole CAS No. 100-66-3

Anisole

Cat. No.: B1667542
CAS No.: 100-66-3
M. Wt: 108.14 g/mol
InChI Key: RDOXTESZEPMUJZ-UHFFFAOYSA-N
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Description

Anisole (CAS 100-66-3), also known as methoxybenzene or methyl phenyl ether, is a simple aromatic ether with the formula C₇H₈O and a molar mass of 108.14 g/mol . It is a colorless liquid with a characteristic sweet, pungent odor and a boiling point of approximately 154 °C . This compound has a density of about 0.99 g/mL , a melting point of -37 °C , and a flash point of 43-51 °C, classifying it as a flammable liquid . It is slightly soluble in water but miscible with common organic solvents . This compound is a versatile reagent and building block in chemical synthesis. Its applications span studying atmospheric chemistry, bio-oxygenation processes, and serving as a solvent or starting material for synthesizing more complex molecules . In atmospheric research, this compound is a model compound for investigating the oxidation mechanisms of aromatic ethers initiated by hydroxyl radicals (•OH), which are critical for understanding the formation of secondary organic aerosols (SOA) from biomass burning and industrial emissions . In biochemical research, this compound is used as a substrate to study the oxyfunctionalization potential of fungal unspecific peroxygenases (UPOs), which can catalyze both aromatic hydroxylation and O-demethylation reactions, providing insights into valuable routes for lignin valorization . As a solvent, this compound is valued for its low toxicity and stability, making it suitable for reactions involving electrophilic aromatic substitution . It is also employed in the development of agrochemicals, pharmaceuticals, polymers, and dyes . Handling and Storage: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for personal use. This compound is a flammable liquid and vapour. It may cause drowsiness or dizziness and repeated exposure may cause skin dryness or cracking . Keep the container tightly closed in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces. Use personal protective equipment, including gloves and eye/face protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anisole
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InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

RDOXTESZEPMUJZ-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1
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Molecular Formula

C7H8O
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DSSTOX Substance ID

DTXSID4041608
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Molecular Weight

108.14 g/mol
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Physical Description

Anisole appears as a clear straw-colored liquid with an aromatic odor. Insoluble in water and the same density as water. Vapors heavier than air. Moderately toxic by ingestion. A skin irritant. Used to make perfumes, flavorings and as a solvent., Liquid, Colorless to yellow liquid; [ICSC] Clear colorless liquid; Insoluble in water; [MSDSonline] Spicy, sweet odor; [Ullmann], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Phenolic anise-like aroma
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Boiling Point

155.5 °C AT 760 MM HG, 153.00 to 155.00 °C. @ 760.00 mm Hg, 155 °C
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Flash Point

125 °F (NFPA, 2010), 52 °C, 125 °F (52 °C) (OPEN CUP), 52 °C o.c.
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Solubility

SOLUBLE IN ALCOHOL AND ETHER, VERY SOLUBLE IN ACETONE, Water solubility = 1520 mg/L, Water solubility = 10,400 mg/L, Water solubility = 143 mg/L, 1.04 mg/mL at 25 °C, Solubility in water: poor, Insoluble in water, soluble in oils, soluble (in ethanol)
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Density

0.9956 AT 18 °C/4 °C, PER CENT IN SATURATED AIR: 0.41; DENSITY OF SATURATED AIR: 1.1 (AIR= 1), Relative density (water = 1): 0.99, 0.990-0.993
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Vapor Density

3.72 (AIR= 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

3.54 [mmHg], 0.472 kPa (3.54 mm Hg) @ 25 °C, Vapor pressure, kPa at 25 °C: 0.47
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Color/Form

MOBILE LIQUID, CLEAR STRAW COLOR, Colorless liquid

CAS No.

100-66-3
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Melting Point

-37.3 °C, -37.5 °C, -37 °C
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Foundational & Exploratory

Anisole: A Comprehensive Technical Guide to its Physicochemical Properties for Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties of anisole (methoxybenzene), a versatile aromatic ether increasingly considered as a sustainable and effective solvent in various chemical and pharmaceutical applications. Its unique combination of properties, including moderate polarity, a high boiling point, and low toxicity, makes it a compelling alternative to more hazardous traditional solvents. This document details its physical and chemical characteristics, safety protocols, and environmental impact to aid in informed solvent selection for research, development, and manufacturing.

Core Physicochemical Properties of this compound

This compound (C₇H₈O) is a colorless to pale yellow liquid with a characteristic sweet, anise-like odor.[1][2][3] Structurally, it is comprised of a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring.[1][4] This structure imparts moderate polarity and stability, making it a useful solvent for a range of organic compounds and a key intermediate in the synthesis of pharmaceuticals, perfumes, and agrochemicals.[1][2][5]

General and Physical Properties

The fundamental physical characteristics of this compound are summarized below. It is soluble in many organic solvents like alcohol, ether, acetone, and benzene, but shows low solubility in water.[2][4][6][7]

PropertyValueSource(s)
Molecular Formula C₇H₈O[4][5][8]
Molar Mass 108.14 g/mol [4][5][8]
Appearance Colorless to straw-colored liquid[4][7][8][9]
Odor Sweet, aromatic, anise-like[2][4][5][10]
Density 0.995 g/cm³ (at 20-25°C)[1][4][8][9]
Refractive Index ~1.516 - 1.518 (at 20°C)[7][9][11]
Vapor Density 3.7 (air = 1)[4][7][9]
Vapor Pressure 3.54 mmHg (at 25°C); 10 mmHg (at 42.2°C)[4][7][9][12]
Dielectric Constant 4.33[7]
logP (Octanol/Water) 2.11[7][10][13]
Thermal Properties

This compound is a flammable liquid with a relatively high boiling point, making it suitable for reactions requiring elevated temperatures.[10][14] Its thermal properties are critical for defining safe operating conditions.

PropertyValueSource(s)
Boiling Point 154 - 155.5°C (at 760 mmHg)[4][8][9][15]
Melting Point -37°C / -34.6°F[4][5][8][10]
Flash Point 41 - 52°C (105.8 - 125.6°F)[10][16][17][18]
Autoignition Temp. 475°C (887°F)[4][10][17]
Solubility Data

This compound's solubility profile is a key determinant of its utility as a solvent. It is miscible with many common organic solvents while having limited solubility in water.

SolventSolubilitySource(s)
Water Low / Insoluble (~1.6 - 1.7 g/L at 20°C)[4][6][8]
Ethanol Soluble / Miscible[4][5]
Ether Soluble / Miscible[4][5][7]
Acetone Soluble[2][6]
Benzene Soluble[2][6]
Chloroform Soluble[1][6]

Safety, Handling, and Environmental Profile

Proper handling of this compound is essential due to its flammability and potential health effects. It is classified as a Category 3 flammable liquid.[10][19]

Hazard and Safety Data
PropertyValueSource(s)
GHS Classification Flammable liquid (Category 3), STOT SE 3[10][20]
Hazard Statements H226 (Flammable liquid and vapor), H336 (May cause drowsiness or dizziness)[8][20]
Explosive Limits 0.34% (Lower), 6.3% (Upper)[10][17]
Toxicity (Oral, Rat LD50) 3700 mg/kg[9][19]
Incompatibilities Strong oxidizing agents, strong acids[1][10][12]
Environmental Profile

This compound is considered to have a favorable environmental profile compared to many traditional solvents. It is readily biodegradable and has a low potential for bioaccumulation.[4][21] If released into water, it is expected to be lost primarily through volatilization and biodegradation.[4] In the atmosphere, it degrades through reaction with hydroxyl radicals, with an estimated half-life of 22 hours.[4]

Experimental Protocols

General Solvent Handling and Safety Protocol

Working with this compound requires adherence to standard laboratory safety practices for flammable and moderately irritating chemicals.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[10][19][20]

  • Ignition Sources: Keep this compound away from open flames, sparks, hot surfaces, and other potential ignition sources.[19][20] Use spark-proof tools and explosion-proof equipment for large-scale operations.[10][12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[10][20] It should be stored away from incompatible materials such as strong oxidizing agents.[12][14]

  • Spill Response: In case of a spill, remove all ignition sources.[12] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[10]

  • Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.[10]

Anisole_Safety_Workflow cluster_prep Preparation cluster_handling Handling & Procedure cluster_cleanup Cleanup & Storage cluster_emergency Emergency start Start Handling this compound ppe Don PPE: Safety Goggles, Gloves, Lab Coat start->ppe ventilation Work in Fume Hood ppe->ventilation check_ignition Remove Ignition Sources ventilation->check_ignition dispense Dispense this compound check_ignition->dispense procedure Perform Experiment dispense->procedure spill Spill Occurs dispense->spill storage Store in Tightly Closed Container procedure->storage waste Collect Waste in Labeled Container procedure->waste decontaminate Clean Work Area storage->decontaminate dispose Dispose via Hazardous Waste Protocol waste->dispose evacuate Evacuate Area (if large spill) spill->evacuate contain Contain with Inert Material evacuate->contain cleanup Collect for Disposal contain->cleanup cleanup->dispose Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products phenol Phenol (C₆H₅OH) phenoxide Sodium Phenoxide (C₆H₅O⁻Na⁺) phenol->phenoxide naoh Sodium Hydroxide (NaOH) naoh->phenoxide This compound This compound (C₆H₅OCH₃) phenoxide->this compound SN2 Attack methylating_agent Methylating Agent ((CH₃O)₂SO₂ or CH₃I) methylating_agent->this compound salt Byproduct (Na₂SO₄ or NaI) Solvent_Selection_Logic start Solvent Selection Required polarity Polarity Needed? start->polarity temp Reaction Temp. >100°C? polarity->temp Moderate (Aprotic) other_polar Consider Polar Aprotic Solvents (e.g., DMF, DMSO) polarity->other_polar High (Aprotic) solubility Solutes Aromatic? temp->solubility Yes low_bp_solvent Consider Lower BP Solvent (e.g., DCM, Ether) temp->low_bp_solvent No green Green Chemistry Priority? solubility->green Yes other_aprotic Consider Other Aprotic Solvents (e.g., Toluene, THF) solubility->other_aprotic No This compound Consider this compound green->this compound Yes green->other_aprotic No

References

Spectroscopic Profile of Anisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for anisole (methoxybenzene), a common building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration
H-ortho (2, 6)~6.88 - 6.92Doublet of doublets or Multiplet2H
H-meta (3, 5)~7.26 - 7.30Triplet of doublets or Multiplet2H
H-para (4)~6.88 - 6.92Triplet or Multiplet1H
-OCH₃~3.75 - 3.85Singlet3H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows distinct signals for the aromatic carbons and the methoxy carbon. Due to symmetry, the ortho and meta carbons are chemically equivalent, resulting in a total of five signals.[1]

Carbon Assignment Chemical Shift (δ) in ppm
C1 (ipso)~159.8
C2, C6 (ortho)~114.1
C3, C5 (meta)~129.5
C4 (para)~120.7
-OCH₃~54.8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3060-3000Aromatic C-H stretchMedium
~2950-2830sp³ C-H stretch (-OCH₃)Medium
~1600, ~1500C=C aromatic ring stretchStrong, Medium
~1245Asymmetric C-O-C stretch (aryl-alkyl ether)[2]Strong
~1040Symmetric C-O-C stretch (aryl-alkyl ether)[2]Medium
~750-700, ~690C-H out-of-plane bend (monosubstituted benzene)Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition. This compound has a molecular weight of 108.14 g/mol .[3]

Electron Ionization (EI) Mass Spectrum Data

Under electron ionization, this compound produces a distinct fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment Ion
108100[C₇H₈O]⁺• (Molecular Ion)
107~30[C₇H₇O]⁺
93~15[C₆H₅O]⁺
78~55[C₆H₆]⁺•
77~15[C₆H₅]⁺
65~50[C₅H₅]⁺
51~10[C₄H₃]⁺
39~20[C₃H₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately 4-5 cm.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, a single scan is sufficient for a concentrated sample.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. Multiple scans (e.g., 64 or 128) are usually required to obtain a good signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy (Neat Liquid)

Sample Preparation:

  • Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

  • Using a clean pipette, place one to two drops of neat this compound onto the center of the salt plate.

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.

Data Acquisition:

  • Obtain a background spectrum of the empty IR spectrometer to account for atmospheric CO₂ and H₂O.

  • Place the "sandwich" of salt plates with the this compound sample into the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone (B3395972) or isopropanol) and return them to a desiccator for storage.[4]

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • This compound, being a volatile liquid, is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For direct insertion, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source.

  • For GC-MS, a dilute solution of this compound in a volatile solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

Data Acquisition:

  • The vaporized this compound molecules enter the ion source, which is under high vacuum.

  • A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing ionization and fragmentation.[5]

  • The resulting positively charged ions are accelerated out of the ion source and into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Liquid this compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Data NMR->NMR_Data IR_Data Acquire Interferogram Process Data IR->IR_Data MS_Data Acquire Ion Counts Generate Spectrum MS->MS_Data Structure Determine Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathway of the this compound molecular ion under electron ionization.

Anisole_Fragmentation M This compound [C₇H₈O]⁺• m/z = 108 M_minus_1 [C₇H₇O]⁺ m/z = 107 M->M_minus_1 - H• M_minus_15 [C₆H₅O]⁺ m/z = 93 M->M_minus_15 - CH₃• M_minus_30 [C₆H₆]⁺• m/z = 78 M->M_minus_30 - CH₂O M_minus_43 [C₅H₅]⁺ m/z = 65 M_minus_15->M_minus_43 - CO M_minus_31 [C₆H₅]⁺ m/z = 77 M_minus_30->M_minus_31 - H•

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety information required for the proper handling of anisole in a laboratory setting. The information is intended to support risk assessments and the implementation of safe work practices for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as methoxybenzene, is a colorless to straw-colored liquid with a characteristic aromatic, anise-like odor.[1][2][3][4] It is important to be aware of its physical and chemical properties to handle it safely.

PropertyValue
Molecular Formula C₇H₈O
Molecular Weight 108.14 g/mol
Boiling Point 154 °C (309 °F) at 760 mmHg
Melting Point -37 °C (-35 °F)
Flash Point 41 °C (105.8 °F) to 52°C (126°F) (closed cup)
Autoignition Temperature 475 °C (887 °F)
Vapor Pressure 10 mmHg at 42.2 °C
Vapor Density 3.72 (Air = 1)
Specific Gravity 0.995 g/cm³
Solubility Insoluble in water; soluble in alcohol and ether
Appearance and Odor Clear, colorless to straw-colored liquid with a sweet, anise-like odor
Toxicological Data

This compound is considered moderately toxic by ingestion and is an irritant.[1][3] Repeated or prolonged contact may lead to skin dryness or cracking.[5][6]

EndpointSpeciesRouteValue
LD50 RatOral3700 mg/kg
LC50 RatInhalation>5000 mg/m³
Skin Irritation RabbitDermalModerate irritant (500 mg/24h)
Eye Irritation Causes eye irritation
Mutagenicity Laboratory experiments have shown mutagenic effects
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA
Hazard Identification and Classification

This compound is classified as a flammable liquid and poses several health hazards.

  • GHS Classification:

    • Flammable liquids (Category 3)[5][7]

    • Specific target organ toxicity — single exposure (Category 3), Central nervous system[7]

    • Acute aquatic hazard (Category 3)[7]

    • Causes skin irritation[8]

    • Causes serious eye irritation[8]

    • May be harmful if swallowed[9]

Metabolism and Toxicokinetics

The metabolism of this compound primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes.[10] The main metabolic pathways are O-demethylation, ortho-hydroxylation, and para-hydroxylation.[10] In rabbits, the primary metabolite is p-methoxyphenol, which is excreted as a glucuronide conjugate, with smaller amounts of o-methoxyphenol also formed.[11] Studies in rats have shown that CYP1A, CYP2B, and CYP2E1 are involved in its metabolism.[10] In humans, CYP3A4, CYP2E1, and CYP2C appear to be the main enzymes responsible for metabolizing this compound derivatives.[12] The metabolism of the related compound, o-anisidine (B45086), can lead to the formation of N-(2-methoxyphenyl)hydroxylamine, which can form DNA adducts, indicating a potential for genotoxicity.[12][13]

Anisole_Metabolism This compound This compound CYP450 Cytochrome P450 Enzymes (CYP1A, CYP2B, CYP2E1 in rats) (CYP3A4, CYP2E1, CYP2C in humans) This compound->CYP450 Oxidation p_methoxyphenol p-Methoxyphenol (Major Metabolite) CYP450->p_methoxyphenol p-Hydroxylation o_methoxyphenol o-Methoxyphenol (Minor Metabolite) CYP450->o_methoxyphenol o-Hydroxylation Conjugation Conjugation (e.g., Glucuronidation) p_methoxyphenol->Conjugation o_methoxyphenol->Conjugation Excretion Excretion Conjugation->Excretion

This compound Metabolic Pathway
Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[14][15]

    • Avoid breathing vapors or mist.[14]

    • Keep away from heat, sparks, open flames, and other ignition sources.[14][15]

    • Use non-sparking tools and explosion-proof equipment.[16]

    • Ground and bond containers when transferring material to prevent static discharge.[16]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[14][15]

    • Wash hands thoroughly after handling.[14]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16]

    • Store in a designated flammables area.[13]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[16]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[16]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[14]

Fire and Explosion Hazards

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[1]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14] Do not use a solid water stream as it may scatter and spread the fire.[17]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[1] Hazardous decomposition products include carbon monoxide and carbon dioxide.[16]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Personal Precautions: Evacuate unnecessary personnel.[8] Wear appropriate personal protective equipment.[8] Remove all sources of ignition.[16]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[14] Do not let the product enter drains.[14]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[16] Use non-sparking tools.[16]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[15] Dispose of contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[18] Do not dispose of with household garbage or allow the product to reach the sewage system.[19]

Experimental Protocols

A. OECD Guideline 404: Acute Dermal Irritation/Corrosion

This protocol provides a method for assessing the potential of a substance to cause skin irritation or corrosion.

  • Animal Selection: Healthy, young adult albino rabbits are typically used.[20]

  • Preparation of the Animal: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.[20]

  • Application of the Test Substance:

    • A dose of 0.5 mL of liquid (or 0.5 g of solid or semi-solid) is applied to a small area (approximately 6 cm²) of the skin.[20]

    • The treated area is covered with a gauze patch and semi-occlusive dressing.[21]

  • Exposure Duration: The exposure period is typically 4 hours.[20]

  • Observation:

    • After the exposure period, the dressing is removed, and the skin is gently cleaned.[21]

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[21]

    • Observations may continue for up to 14 days if the effects are not reversible within 72 hours.[20]

  • Scoring: The degree of skin reaction is rated according to a standardized scoring system.

B. ASTM D93: Flash Point by Pensky-Martens Closed Cup Tester

This method determines the flash point of a volatile liquid.

  • Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a brass test cup with a lid that has openings for a stirrer, thermometer, and ignition source.[18]

  • Procedure:

    • The test cup is filled with the sample to a specified level.[18]

    • The lid is placed on the cup, and the sample is heated at a controlled rate while being continuously stirred.[18]

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[18]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[18]

Mandatory Visualizations

Experimental Workflow: Safe Dispensing of this compound

Safe_Dispensing_Workflow cluster_prep Preparation cluster_dispensing Dispensing cluster_cleanup Cleanup and Storage prep_ppe Don appropriate PPE: - Safety goggles/face shield - Lab coat - Chemical-resistant gloves prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather necessary materials: - this compound stock bottle - Clean, dry receiving flask - Syringe or pipette - Spill kit prep_fume_hood->prep_materials disp_open In the fume hood, carefully open the this compound stock bottle prep_materials->disp_open disp_transfer Transfer the required amount of this compound to the receiving flask using a syringe or pipette disp_open->disp_transfer disp_close Securely close the stock bottle and the receiving flask disp_transfer->disp_close cleanup_spill Clean any minor spills immediately according to lab protocol disp_close->cleanup_spill cleanup_waste Dispose of used pipette tips or syringes in the appropriate hazardous waste container cleanup_spill->cleanup_waste cleanup_storage Return the this compound stock bottle to the designated flammables storage cabinet cleanup_waste->cleanup_storage cleanup_ppe Remove and properly dispose of contaminated gloves. Wash hands thoroughly. cleanup_storage->cleanup_ppe

Safe Dispensing Workflow for this compound
Logical Relationship: Hazard Mitigation Strategy

Hazard_Mitigation_Strategy hazard This compound Hazards Flammability Inhalation Toxicity Dermal/Eye Irritation controls Control Measures Engineering Controls Administrative Controls Personal Protective Equipment (PPE) hazard:f0->controls:e0 Mitigated by hazard:f1->controls:e0 Mitigated by hazard:f2->controls:p0 Mitigated by hazard:f0->controls:a0 Managed by hazard:f1->controls:a0 Managed by hazard:f2->controls:a0 Managed by specifics Specific Actions Fume Hood Ventilation Grounding/Bonding Standard Operating Procedures (SOPs) Training Safety Goggles/Face Shield Chemical-Resistant Gloves Lab Coat controls:e0->specifics:e1 controls:e0->specifics:e2 controls:a0->specifics:a1 controls:a0->specifics:a2 controls:p0->specifics:p1 controls:p0->specifics:p2 controls:p0->specifics:p3

Hazard Mitigation Strategy for this compound

References

Anisole Derivatives: A Comprehensive Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisole, or methoxybenzene, is a versatile aromatic ether that serves as a foundational scaffold in the development of a wide array of functional molecules. Its derivatives, characterized by the presence of a methoxy (B1213986) group attached to a benzene (B151609) ring, exhibit a broad spectrum of biological activities and physicochemical properties. This has led to their extensive investigation and application in diverse fields, most notably in drug discovery and materials science. In medicinal chemistry, the this compound moiety is a key pharmacophore in compounds designed as anticancer, antimicrobial, and antioxidant agents.[1][2][3] In materials science, this compound derivatives are emerging as crucial components in the development of next-generation technologies, such as perovskite solar cells.[4][5] This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanisms of action of promising this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Applications of this compound Derivatives

This compound derivatives, particularly those incorporating the chalcone (B49325) scaffold, have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP) pathways.

Chalcone Derivatives of 2'-Hydroxy-4-methoxyacetophenone

Chalcones synthesized from 2'-hydroxy-4-methoxyacetophenone, an this compound derivative, have shown potent cytotoxic activity against various human cancer cell lines.[6]

Table 1: Anticancer Activity of 2'-Hydroxy-4-methoxyacetophenone Chalcone Derivatives [6]

Compound IDCancer Cell LineIC50 (µM)
LY-2MCF-7 (Breast)4.61
LY-8MCF-7 (Breast)6.82
LY-10MCF-7 (Breast)5.23
LY-2HT29 (Colorectal)7.34
LY-8HT29 (Colorectal)8.11
LY-10HT29 (Colorectal)6.95
LY-2A549 (Lung)9.04
LY-8A549 (Lung)8.76
LY-10A549 (Lung)7.88
Experimental Protocol: Synthesis of 2'-Hydroxy-4-methoxychalcones

This protocol describes the synthesis of 2'-hydroxy-4-methoxychalcone (B191450) derivatives via Claisen-Schmidt condensation.

Materials:

Procedure:

  • Dissolve 2'-hydroxy-4-methoxyacetophenone and the desired substituted benzaldehyde in ethanol.

  • Bring the reaction mixture to a boil in the presence of aqueous NaOH with constant stirring.

  • Keep the solution overnight.

  • Decompose the resulting sodium salt with aqueous HCl to precipitate the chalcone.

  • Filter, wash, and recrystallize the product to obtain the pure 2'-hydroxy-4-methoxychalcone derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][4][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT29, A549)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[4]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability and determine the IC50 value.[4]

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivative B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow
Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8][9] Some this compound derivatives have been investigated as potential VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_cell Endothelial Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Anisole_Derivative This compound Derivative Anisole_Derivative->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

VEGFR-2 Signaling Pathway Inhibition
Signaling Pathway: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair.[10] Inhibiting PARP in cancer cells with existing DNA repair defects can lead to cell death, a concept known as synthetic lethality.[10]

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP recruits PARP->DNA_SSB repairs DNA_DSB DNA Double-Strand Break PARP->DNA_DSB unrepaired SSB leads to HR_Repair Homologous Recombination Repair (BRCA1/2) DNA_DSB->HR_Repair is repaired by Cell_Death Cell Death (Apoptosis) HR_Repair->Cell_Death deficiency leads to Anisole_Derivative This compound Derivative (Potential PARP Inhibitor) Anisole_Derivative->PARP Inhibits

PARP Inhibition Pathway

Antimicrobial Applications of this compound Derivatives

The structural versatility of this compound has been exploited in the synthesis of novel antimicrobial agents, particularly those containing azole heterocycles like triazoles. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Triazole Derivatives

This compound-containing triazole derivatives have demonstrated notable antimicrobial activity. For instance, certain synthesized triazoles have shown significant activity against various microorganisms.[11]

Table 2: Antimicrobial Activity of this compound-Containing Triazole Derivatives [11][12]

Compound IDMicroorganismActivity
11b (-MeO-)Staphylococcus aureusHigh
11b (-MeO-)Escherichia coliHigh
9aPseudomonas aeruginosaHigh
3a-3fStaphylococcus aureusSignificant
3a-3fBacillus subtilisSignificant
3a-3fEscherichia coliSignificant
3a-3fAspergillus nigerSignificant
3a-3fCandida albicansSignificant
Experimental Protocol: Synthesis of this compound-Containing Triazoles

A general procedure for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can incorporate an this compound moiety, is described below.[13]

Materials:

Procedure:

  • Reflux a methanolic solution of 4-methoxy benzoic acid in the presence of sulfuric acid to yield the corresponding ester.[13]

  • Treat the resulting ester with hydrazine hydrate to form the acid hydrazide.[13]

  • React the hydrazide with an alcoholic solution of potassium hydroxide and carbon disulfide to produce the potassium salt.[13]

  • Acidify the reaction mixture to precipitate the triazole derivative, which is then filtered, washed, and purified.[13]

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivative stock solution

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivative in the appropriate broth in a 96-well plate.[14]

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.[14]

Broth_Microdilution_Workflow A Prepare serial dilutions of This compound derivative in 96-well plate C Inoculate wells with inoculum A->C B Prepare standardized microbial inoculum B->C D Incubate plate C->D E Observe for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Workflow
Mechanism of Action: CYP51 Inhibition

Many azole-based antifungal agents, a class to which some this compound derivatives belong, target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[16][17]

CYP51_Inhibition_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane Fungal Cell Membrane CYP51->Cell_Membrane disruption of synthesis leads to membrane damage Ergosterol->Cell_Membrane component of Anisole_Azole This compound-Azole Derivative Anisole_Azole->CYP51 Inhibits

Mechanism of CYP51 Inhibition

This compound Derivatives in Materials Science

The unique electronic and physical properties of this compound derivatives have made them attractive candidates for applications in materials science, particularly in the field of photovoltaics. This compound itself is also being explored as a greener solvent alternative in the fabrication of perovskite solar cells.[5][18]

Phthalocyanine-Based Hole-Transport Materials

Tert-butyl substituted zinc phthalocyanine (B1677752), an this compound derivative, has been synthesized and utilized as a dopant-free hole-transport material (HTM) in perovskite solar cells.[19]

Table 3: Performance of Perovskite Solar Cells with this compound-Based Materials [5][19]

HTM/SolventPower Conversion Efficiency (PCE) (%)
ZnPc(tBu)4 (HTM)7.98
This compound (Solvent) with TBU4-Cu (HTM)12.27
This compound (Solvent) with TBU4-Zn (HTM)11.73
Experimental Protocol: Synthesis of Tert-butyl Substituted Zinc Phthalocyanine

The synthesis of tetra-tert-butyl-substituted zinc phthalocyanine can be achieved through the cyclotetramerization of 4-tert-butylphthalonitrile.[20]

Materials:

  • 4-tert-butylphthalonitrile

  • Anhydrous Zinc Acetate (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Pentanol (B124592)

Procedure:

  • Heat a mixture of 4-tert-butylphthalonitrile, anhydrous Zn(OAc)₂, and a catalytic amount of DBU in dry pentanol at 160°C under a nitrogen atmosphere for 16 hours.[20]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with methanol to precipitate the crude product.

  • Purify the product by column chromatography to obtain the desired tert-butyl substituted zinc phthalocyanine.[21]

Experimental Workflow: Perovskite Solar Cell Fabrication

The following diagram illustrates a general workflow for the fabrication of a perovskite solar cell using an this compound-based solvent and HTM.

PSC_Fabrication_Workflow A Substrate Cleaning B Deposition of Electron Transport Layer (ETL) A->B C Perovskite Layer Deposition (using this compound as anti-solvent) B->C D Deposition of Hole Transport Layer (HTL) (e.g., Phthalocyanine derivative) C->D E Deposition of Metal Contact D->E F Device Encapsulation E->F G Characterization (J-V curve) F->G

Perovskite Solar Cell Fabrication Workflow

Conclusion

This compound and its derivatives represent a privileged scaffold in the development of novel functional molecules with significant potential in both medicine and materials science. The data and protocols presented in this guide highlight the promising anticancer, antimicrobial, and optoelectronic properties of various this compound-based compounds. Further research into the synthesis of new derivatives, optimization of their biological activity and physical properties, and elucidation of their mechanisms of action will undoubtedly lead to the development of innovative technologies and therapeutics. The exploration of greener synthetic routes and fabrication processes, such as the use of this compound as a solvent, will also contribute to the sustainability of these advancements.

References

Introduction: The Challenge of Lignin and the Role of Model Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to utilizing anisole as a model compound for lignin (B12514952) degradation studies, designed for researchers, scientists, and drug development professionals.

Lignin is the second most abundant terrestrial biopolymer, constituting a significant fraction of lignocellulosic biomass.[1] It is a complex, three-dimensional amorphous polymer composed of phenylpropanoid units derived from three primary monolignols: coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol.[1][2] These units are interconnected by a variety of carbon-carbon and ether linkages, with the β-O-4 (arylglycerol-β-aryl ether) bond being the most prevalent, accounting for 40-60% of all linkages in both softwood and hardwood lignin.[1] The inherent complexity and heterogeneity of lignin's structure make it recalcitrant to degradation, posing a significant challenge for its valorization into biofuels and high-value aromatic chemicals.

To overcome this complexity, researchers employ model compounds that represent specific, repeating structural motifs within the lignin polymer.[3] this compound (methoxybenzene) is a widely used model compound because its methoxy-substituted aromatic ring effectively mimics the guaiacyl (G) units and the prevalent ether linkages found in lignin.[4][5] Studying the degradation of this compound provides fundamental insights into the reaction mechanisms, catalyst performance, and optimal conditions required for breaking down native lignin.[3][6]

This compound Degradation: Key Reaction Pathways

The catalytic upgrading of this compound, typically through hydrodeoxygenation (HDO), aims to remove oxygen to produce valuable hydrocarbons. The process involves several competing reaction pathways, primarily direct deoxygenation (DDO), hydrogenation (HYD), and hydrogenolysis.[7][8]

  • Direct Deoxygenation (DDO): This pathway involves the direct cleavage of the Caromatic-O bond to produce benzene (B151609) and methanol, or the Cmethyl-O bond to form phenol (B47542) and methane.[9][10]

  • Hydrogenation (HYD): In this route, the aromatic ring is first saturated to form methoxycyclohexane.[8][11] This intermediate can then undergo further deoxygenation to produce cyclohexane (B81311).

  • Hydrogenolysis: This pathway involves the cleavage of C-O bonds with the concurrent addition of hydrogen. For example, the hydrogenolysis of the Caromatic-OCH₃ bond can lead to benzene.[7]

These pathways are not mutually exclusive and can occur simultaneously, with the product distribution being highly dependent on the catalyst type, support material, and reaction conditions.[7][12]

Anisole_Degradation_Pathways This compound This compound Phenol Phenol This compound->Phenol Demethylation Benzene Benzene This compound->Benzene Direct Deoxygenation (DDO) Toluene Toluene This compound->Toluene Transalkylation/HDO [6] Methoxycyclohexane Methoxycyclohexane This compound->Methoxycyclohexane Hydrogenation (HYD) Phenol->Benzene HDO Cyclohexanol Cyclohexanol Phenol->Cyclohexanol HYD Cyclohexane Cyclohexane Methoxycyclohexane->Cyclohexane Deoxygenation Cyclohexanol->Cyclohexane Dehydration/HYD

Caption: Primary reaction pathways in the catalytic hydrodeoxygenation of this compound.

Catalytic Systems for this compound Degradation

A wide range of heterogeneous catalysts have been investigated for this compound HDO. The choice of the active metal and the support material critically influences the catalyst's activity, selectivity, and stability.

  • Noble Metal Catalysts (Pt, Pd, Ru): Platinum (Pt) based catalysts are known for their high activity in hydrogenating the aromatic ring.[13] Modifying Pt with oxophilic metal oxides like WO₃ can significantly enhance HDO selectivity by promoting the adsorption of oxygen species and creating synergistic active sites.[13]

  • Transition Metal Catalysts (Ni, Co, Mo, Cu, Fe): Nickel-based catalysts are widely studied due to their high hydrogenation activity and lower cost compared to noble metals.[8][14] The support material plays a crucial role; for instance, Ni supported on zeolites like ZSM-5 or IM-5 shows high this compound conversion.[11][15] Bimetallic catalysts, such as Ni-Co, can exhibit enhanced activity and selectivity by forming strong active alloy sites.[12][14] Molybdenum carbide (Mo₂C) catalysts have also shown high selectivity towards benzene via the DDO pathway.[16]

  • Metal Phosphide (B1233454) Catalysts (e.g., Fe₂P): Iron phosphide (Fe₂P) has been reported as a novel catalyst that can achieve high selectivity for benzene through a direct deoxygenation pathway.[9]

Table 1: Comparison of Catalytic Performance in this compound Hydrodeoxygenation
CatalystSupportTemp. (°C)Pressure (bar H₂)This compound Conversion (%)Major Product(s)Selectivity (%)Reference
5 wt% Nihie-ZSM-520060100Cyclohexane88.1[11][17]
5 wt% NiSiO₂2006048.9Toluene84.5[11][17]
3 wt% NiNb₂O₅-H24020>98Cyclohexane96.5[18]
Ni5Co5Activated Carbon18050~100Cyclohexanol~80[12]
Pt-6WO₃SiO₂250N/A~100Benzene, Cyclohexane86.8 (HDO products)[13]
Fe₂PN/A30040~35Benzene96.7[9]
1 wt% NiHZSM-5500Atmospheric~95BTX, Aromatics~43 (BTX)[4][19]
Ni/IM-5-hIM-5 Zeolite2003098.7Cyclohexane~100[15]

Note: N/A indicates data not available in the cited source. "hie" refers to hierarchical ZSM-5. BTX stands for Benzene, Toluene, Xylene.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below is a representative protocol for a batch reactor HDO of this compound, synthesized from common practices in the literature.[4][11]

Catalyst Preparation (Example: 5 wt% Ni on ZSM-5)[11]
  • Support Preparation: A hierarchical ZSM-5 support (hie-ZSM-5) can be prepared by treating commercial ZSM-5 with formic acid and ammonium (B1175870) nitrate (B79036), followed by calcination at 550°C for 5 hours.[11]

  • Impregnation: Disperse 5 g of the ZSM-5 support in 20 mL of deionized water.

  • Metal Precursor Addition: Slowly add a calculated amount of nickel(II) nitrate hexahydrate [Ni(NO₃)₂·6H₂O] solution dropwise to the support slurry to achieve a 5 wt% Ni loading.

  • Drying: Maintain the mixture at 70°C with stirring until most of the liquid has evaporated. Subsequently, dry the resulting catalyst overnight at 80°C.

  • Calcination: Calcine the dried catalyst in air at 500°C for 3 hours.

Catalytic Hydrodeoxygenation of this compound[11]
  • Catalyst Reduction: Prior to the reaction, reduce a weighed amount of the catalyst (e.g., 100 mg) ex situ or in situ. A typical procedure involves heating the catalyst to 500°C (ramp rate: 5°C/min) under a continuous flow of hydrogen (e.g., 5% H₂ in N₂) and holding for 3 hours.[11]

  • Reactor Charging: Charge the reduced catalyst, a solvent (e.g., 50 mL of decalin), and the this compound substrate (e.g., 3 wt%) into a high-pressure batch reactor (e.g., a Parr autoclave).[11]

  • Reaction Execution:

    • Seal the reactor and purge it several times with an inert gas (e.g., N₂) followed by H₂ to remove air.

    • Pressurize the reactor with H₂ to the desired pressure (e.g., 20-60 bar).[11][18]

    • Heat the reactor to the target temperature (e.g., 150-250°C) while stirring.[11]

    • Maintain the reaction for a set duration (e.g., 2-4 hours), collecting liquid samples periodically via a sampling port if available.

  • Product Collection & Analysis:

    • After the reaction, cool the reactor to room temperature and carefully depressurize it.

    • Collect the liquid product and separate it from the solid catalyst by filtration or centrifugation.

    • Analyze the liquid products using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[11]

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction HDO Reaction cluster_analysis Product Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Catalyst Reduction (e.g., 500°C, H₂ flow) Calcination->Reduction Charging Reactor Charging (Catalyst, this compound, Solvent) Reduction->Charging Execution Reaction Execution (Set Temp & Pressure) Charging->Execution Sampling Product Collection & Catalyst Separation Execution->Sampling GCMS GC-MS Analysis (Identification & Quantification) Sampling->GCMS

Caption: General experimental workflow for this compound HDO in a batch reactor.

Product Analysis Protocol (GC-MS)[11]
  • Calibration: Before sample analysis, calibrate the GC-MS instrument with chemical standards of all expected products (e.g., cyclohexane, benzene, toluene, phenol, methoxycyclohexane) for accurate identification and quantification.[11]

  • Sample Preparation: Dilute the collected liquid product in a suitable solvent if necessary.

  • GC Program: Use a suitable capillary column (e.g., DB-5ms). A representative oven temperature program is:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 20°C/min.

    • Ramp 2: Increase to 220°C at 35°C/min, hold for 2.5 minutes.[11]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC with a high split ratio (e.g., 280:1).[11]

  • Data Analysis: Identify products based on retention times and mass spectra compared to the calibration standards. Quantify the products using the calibration curves to calculate this compound conversion and product selectivity.

Conclusion and Future Outlook

This compound serves as an indispensable model compound for elucidating the complex reaction networks involved in lignin degradation. Studies using this compound have significantly advanced the understanding of catalyst structure-activity relationships and the influence of process parameters on product distribution in HDO reactions. Nickel-based catalysts, particularly on structured supports like hierarchical zeolites, demonstrate high efficacy in producing saturated hydrocarbons like cyclohexane.[11][15] Meanwhile, other systems like Fe₂P or modified Pt catalysts show promise for selectively producing valuable aromatics such as benzene.[9][13]

Future research will likely focus on designing more robust, cost-effective, and highly selective catalysts that can operate under milder conditions. A deeper understanding of the deactivation mechanisms and the development of regeneration strategies are crucial for industrial applicability. The insights gained from this compound model studies will continue to guide the rational design of catalytic processes for the efficient conversion of real lignin into next-generation biofuels and platform chemicals.

References

Methodological & Application

Application Notes and Protocols for Anisole Demethylation using Boron Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the demethylation of anisole and other aryl methyl ethers using boron tribromide (BBr₃). Boron tribromide is a powerful and versatile Lewis acid widely employed for the cleavage of ether linkages, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3][4]

Introduction

Boron tribromide is a highly effective reagent for the demethylation of aryl methyl ethers, offering the advantage of proceeding under mild conditions, often at or below room temperature.[5][6] This method is generally preferred over harsher techniques that require high temperatures, such as using hydrobromic acid (HBr).[6][7] The reaction's efficacy stems from the strong Lewis acidity of the boron center, which readily coordinates to the ether oxygen, facilitating the cleavage of the C-O bond.[1][4]

Reaction Mechanism

The demethylation of this compound with boron tribromide initiates with the formation of an adduct between the Lewis acidic BBr₃ and the ether oxygen.[1][2][4] This coordination makes the methyl group more susceptible to nucleophilic attack. A bromide ion, either from another BBr₃ molecule or from a charged intermediate, then attacks the methyl group in an Sₙ2-like fashion, leading to the cleavage of the carbon-oxygen bond.[1][2] This process forms methyl bromide and a phenoxy-dibromoborane intermediate (PhOBBr₂), which is subsequently hydrolyzed during aqueous work-up to yield the desired phenol.[1][2] While it was once thought that free bromide was generated, recent studies suggest a more complex mechanism involving bimolecular interactions and charged intermediates to circumvent the high energy barrier of forming free bromide.[1][2] Interestingly, theoretical calculations and experimental data indicate that one equivalent of BBr₃ can demethylate up to three equivalents of this compound, producing triphenoxyborane before hydrolysis.[1][3][8][9]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the demethylation of aryl methyl ethers using boron tribromide.

Starting MaterialBBr₃ EquivalentsSolventTemperature (°C)TimeYield (%)Reference
This compound Derivative3Dichloromethane (B109758) (DCM)0 to RTOvernight82[10]
This compound Derivative2.2Dichloromethane (DCM)0 to RT22 h79[10]
This compound Derivative6Dichloromethane (DCM)0 to 45OvernightNot specified (impure)[10]
This compound Derivative2Dichloromethane (DCM)0Not specifiedNot specified[10]
This compound Derivative2Dichloromethane (DCM)-78Not specifiedNot specified[10]
3,3'-Dimethoxybiphenyl>2Dichloromethane (DCM)-80 to RTOvernight77-86[11]
2-Iodo-3,5-dimethoxybenzaldehydeNot specifiedDichloromethane (DCM)-78 to RTNot specifiedLow[12]

Experimental Protocols

Below are detailed protocols for the demethylation of aryl methyl ethers using boron tribromide.

Protocol 1: General Procedure for Demethylation at 0°C to Room Temperature [10]

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the aryl methyl ether (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of BBr₃: Under a nitrogen atmosphere, add a 1.0 M solution of boron tribromide in DCM (1.0 to 3.0 eq per methoxy (B1213986) group) dropwise to the stirred solution over 15-30 minutes. The amount of BBr₃ may need to be increased if other Lewis basic functional groups are present.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of water, saturated aqueous sodium bicarbonate (NaHCO₃), or methanol (B129727) until gas evolution ceases.[7][10][13]

  • Work-up:

    • If a precipitate forms, it can be collected by filtration, washed with water, and dried.[10]

    • Alternatively, dilute the mixture with DCM and water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7][11]

  • Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Demethylation at Low Temperature (-78°C) [10]

  • Preparation: To a solution of the aryl methyl ether (1.0 eq) in anhydrous DCM in a flame-dried flask under nitrogen, cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of boron tribromide (typically 2.0 eq) in DCM.

  • Reaction: Stir the reaction at -78°C and allow it to gradually warm to room temperature. The reaction time will vary depending on the substrate.

  • Work-up and Purification: Follow the quenching, work-up, and purification steps outlined in Protocol 1.

Handling and Safety Precautions

  • Boron tribromide is a corrosive and moisture-sensitive liquid that fumes in air.[11] It reacts violently with water, releasing hydrogen bromide gas. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

  • Anhydrous solvents and clean, dry glassware are essential for the success of the reaction.[4]

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Visualizations

Demethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Aryl Methyl Ether in Anhydrous DCM Cool Cool to 0°C or -78°C Start->Cool Add_BBr3 Add BBr3 Solution (Dropwise) Cool->Add_BBr3 Stir Stir (e.g., Overnight at RT) Add_BBr3->Stir Quench Quench with Water, Methanol, or NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify End End Purify->End Final Product (Phenol)

Caption: Experimental workflow for this compound demethylation using boron tribromide.

Reaction_Mechanism This compound This compound (Ar-O-CH3) Adduct Lewis Acid-Base Adduct [Ar-O(BBr3)-CH3] This compound->Adduct BBr3 BBr3 BBr3->Adduct Intermediate Phenoxy-dibromoborane (Ar-O-BBr2) Adduct->Intermediate SN2 Attack by Bromide MeBr Methyl Bromide (CH3Br) Intermediate->MeBr Phenol Phenol (Ar-OH) Intermediate->Phenol Water H2O (Work-up) Water->Phenol Byproducts Boric Acid + HBr Phenol->Byproducts

Caption: Simplified mechanism of this compound demethylation by boron tribromide.

References

Anisole as an Internal Standard for Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of anisole as an internal standard in gas chromatography (GC) for the quantitative analysis of volatile organic compounds (VOCs) and d-limonene. This compound (methoxybenzene) is a suitable internal standard for these applications due to its chemical stability, appropriate volatility, and chromatographic separation from common analytes.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its proper handling and application in analytical methods.

PropertyValue
Chemical Formula C₇H₈O
Molecular Weight 108.14 g/mol
Boiling Point 154 °C
Melting Point -37 °C
Density 0.995 g/mL at 25 °C
Vapor Pressure 10 mmHg at 42.2 °C
Solubility Soluble in alcohol and ether; slightly soluble in water.
Assay (purity) ≥99.9% (GC)

Source: Sigma-Aldrich, PubChem[2]

Principle of Internal Standard Method

The internal standard method in chromatography is a technique used to improve the precision and accuracy of quantitative analysis. It involves adding a constant, known amount of a non-interfering compound, the internal standard (IS), to all calibration standards and unknown samples. The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area. This approach effectively corrects for variations in injection volume, sample evaporation, and instrumental drift.[1]

Experimental Workflow

The general workflow for quantitative analysis using an internal standard involves several key steps from standard and sample preparation to data analysis.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte Stock Solution C Prepare Calibration Standards (Analyte + IS) A->C B Prepare this compound (IS) Stock Solution B->C E Add this compound (IS) to Sample B->E F GC-MS/FID Analysis C->F D Prepare Sample D->E E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratios G->H I Generate Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: General experimental workflow for GC analysis using an internal standard.

Application 1: Quantification of Volatile Organic Compounds (VOCs) in Ambient Air

This protocol describes the use of this compound as an internal standard for the quantification of VOCs in ambient air samples collected on sorbent tubes, followed by thermal desorption and GC-MS analysis.

Experimental Protocol

1. Preparation of Standard Solutions

  • This compound Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 100 mg of pure this compound.

    • Dissolve it in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask and make up to the mark.

  • VOCs Stock Solution (e.g., 1000 µg/mL of each component):

    • Prepare a stock solution containing the target VOCs at a concentration of 1000 µg/mL each in methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the VOCs stock solution to achieve the desired concentration range (e.g., 100 to 4000 µg/L).[3][4]

    • Add a constant amount of the this compound IS stock solution to each calibration standard to obtain a final IS concentration of, for example, 1000 µg/L.

2. Sample Preparation

  • Air samples are collected on sorbent tubes (e.g., Tenax® TA).

  • Prior to thermal desorption, a known amount of the this compound internal standard solution is spiked directly onto the sorbent tube.

3. GC-MS Parameters

ParameterSetting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977 MSD or equivalent
Column DB-624 UI, 60 m x 0.25 mm, 1.4 µm
Carrier Gas Helium, constant flow at 1 mL/min
Oven Program 35 °C (5 min), then ramp at 5 °C/min to 150 °C (hold for 7 min), then ramp at 10 °C/min to 200 °C (hold for 4 min)[5]
Inlet Thermal Desorber
Desorption Temperature 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Scan or Selected Ion Monitoring (SIM)

4. Data Analysis

  • Integrate the peak areas of the target VOCs and the this compound internal standard.

  • Calculate the peak area ratio of each VOC to the this compound peak area.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the VOCs in the calibration standards.

  • Determine the concentration of the VOCs in the air samples from the calibration curve.

Quantitative Data Summary
Analyte ClassAverage Relative Response Factor (RRF)% Relative Standard Deviation (RSD)
Toluene, Chlorobenzene, C6-C2 & C3 substituted benzenes1.280 - 1.6017.83

Linearity was confirmed in the range of 100 to 4000 µg/L with a relative error within ±30% of the theoretical concentration.[3][4]

Application 2: Quantification of d-Limonene in Orange Oil

This protocol details the use of this compound as an internal standard for the determination of d-limonene content in orange oil by GC-Flame Ionization Detection (FID).

Experimental Protocol

1. Preparation of Standard and Sample Solutions

  • This compound Internal Standard (IS) Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with n-hexane.

  • d-Limonene Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh approximately 1 g of d-limonene into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with n-hexane.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding varying known amounts of the d-limonene stock solution to volumetric flasks.

    • Add a constant, known amount of the this compound IS solution to each calibration standard.

    • Dilute to the mark with n-hexane.

  • Sample Preparation:

    • Accurately weigh a known amount of orange oil into a volumetric flask.

    • Add a known amount of the this compound IS solution.

    • Dilute to the mark with n-hexane.[6]

2. GC-FID Parameters

ParameterSetting
GC System Agilent 4890 GC or equivalent
Detector Flame Ionization Detector (FID)
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Hydrogen at 1.50 mL/min
Oven Program 40 °C (3 min), then ramp at 3 °C/min to 80 °C, then ramp at 10 °C/min to 230 °C (hold for 10 min)
Inlet Temperature 250 °C
Detector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1

3. Data Analysis

  • Integrate the peak areas of d-limonene and this compound.

  • Calculate the ratio of the peak area of d-limonene to the peak area of this compound.

  • Create a calibration curve by plotting the peak area ratio against the ratio of the mass of d-limonene to the mass of this compound in the standards.

  • From the peak area ratio of the sample, determine the mass ratio from the calibration curve and calculate the concentration of d-limonene in the orange oil sample.

Quantitative Data Summary

A calibration curve is constructed by plotting the ratio of the peak area of limonene (B3431351) to the peak area of this compound (AL/Aa) against the ratio of the mass of limonene to the mass of this compound (mL/mA).[7] The concentration of d-limonene in the unknown sample is then determined by interpolation from this curve.

Application 3: Analysis of Volatile Flavor Compounds in Beverages by Headspace GC-MS

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of volatile flavor compounds in beverages using static headspace GC-MS.

Experimental Protocol

1. Preparation of Solutions

  • This compound Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):

    • Prepare a stock solution of this compound in ethanol.

  • Analyte Stock Solution:

    • Prepare a stock solution containing the target flavor compounds (e.g., ethyl acetate, isobutanol, isoamyl acetate) in ethanol.

  • Calibration Standards:

    • Prepare a series of calibration standards in a matrix mimicking the sample (e.g., ethanol/water mixture).

    • Spike each standard with the analyte stock solution to cover the expected concentration range.

    • Add a constant amount of the this compound IS stock solution to each standard.

2. Sample Preparation

  • Place a known amount of the beverage sample (e.g., 8 g) into a 20 mL headspace vial.[8]

  • Add a salt (e.g., 2 g of NaCl) to increase the ionic strength and promote the release of volatiles.[9]

  • Spike the sample with the this compound IS to achieve a final concentration of, for example, 1 ppm.[8]

  • Immediately seal the vial.

3. Headspace GC-MS Parameters

ParameterSetting
Headspace Sampler Static Headspace System
Equilibration Temp. 50 °C
Equilibration Time 10 min
Injection Volume 1 mL of headspace gas
GC System GC-MS system
Column VF-1701-MS or similar mid-polarity column
Carrier Gas Helium at 1 mL/min
Oven Program Isothermal or temperature programmed based on analytes
Inlet Temperature 200 °C
MS Transfer Line Temp. 250 °C

4. Data Analysis

  • Follow the same data analysis procedure as described in Application 1 to quantify the target flavor compounds.

Logical Relationship Diagram for Internal Standard Selection

ISTD_Selection A Analyte Properties D Selection of Internal Standard A->D B Sample Matrix B->D C Analytical Technique (GC-MS/FID) C->D E Chemically Similar to Analyte D->E F Not Present in Sample D->F G Chromatographically Resolved D->G H Stable and Non-reactive D->H I Commercially Available & Pure D->I

Caption: Key considerations for selecting a suitable internal standard.

References

Application Notes and Protocols: Nitration of Anisole for the Synthesis of Nitroanisole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nitration of anisole to produce a mixture of nitrothis compound isomers, primarily the ortho and para isomers. This compound undergoes electrophilic aromatic substitution when treated with a nitrating mixture of concentrated nitric and sulfuric acids. The methoxy (B1213986) group of this compound is an activating, ortho-para directing group, leading to the preferential formation of 2-nitrothis compound (B33030) and 4-nitrothis compound. This application note includes a comprehensive experimental protocol, data on isomer distribution, and methods for the separation and purification of the resulting products.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the production of pharmaceuticals, dyes, and other specialty chemicals. This compound (methoxybenzene) is an activated aromatic compound that readily undergoes nitration. The electron-donating methoxy group increases the electron density of the aromatic ring, facilitating the attack by the electrophilic nitronium ion (NO₂⁺). This directing group favors the substitution at the ortho and para positions.[1][2] Controlling the reaction conditions, particularly temperature, is crucial to optimize the yield of the desired isomer and minimize the formation of byproducts.[1]

Data Presentation

The nitration of this compound typically yields a mixture of ortho, para, and a small amount of meta isomers. The ratio of these isomers is influenced by reaction conditions such as temperature and the composition of the nitrating mixture.

Table 1: Isomer Distribution in the Nitration of this compound

IsomerPosition of Nitro GroupPercentage (%)
o-nitrothis compound230-40
m-nitrothis compound30-2
p-nitrothis compound460-70

Note: The exact isomer distribution can vary based on specific reaction conditions. Generally, the para isomer is favored due to reduced steric hindrance compared to the ortho position.[3]

Table 2: Physical Properties of Nitrothis compound Isomers

IsomerMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
o-nitrothis compound153.149.5277
m-nitrothis compound153.1438-39258
p-nitrothis compound153.1451-54260

Experimental Protocols

Protocol 1: Nitration of this compound

This protocol describes the synthesis of a mixture of nitrothis compound isomers.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction Setup: Place 5.4 g (0.05 mol) of this compound in a 100 mL round-bottom flask and cool it in an ice bath.

  • Nitration: While stirring the cooled this compound, slowly add the cold nitrating mixture dropwise from the dropping funnel over a period of 30 minutes. Maintain the reaction temperature below 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes.

  • Work-up:

    • Pour the reaction mixture slowly onto 50 g of crushed ice in a 250 mL beaker with stirring.

    • Separate the oily layer of nitrothis compound isomers using a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of cold water, 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of cold water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant the dried liquid into a pre-weighed flask to determine the crude yield.

Protocol 2: Separation of o- and p-Nitrothis compound by Column Chromatography

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude nitrothis compound mixture in a minimum amount of the eluent (e.g., hexane:ethyl acetate 95:5) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a hexane:ethyl acetate solvent system. The less polar o-nitrothis compound will elute first, followed by the more polar p-nitrothis compound.

  • Fraction Collection: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure isomers and remove the solvent using a rotary evaporator to obtain the separated products.

Protocol 3: Purification of p-Nitrothis compound by Recrystallization

Materials:

  • Crude p-nitrothis compound

  • Ethanol (B145695)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude p-nitrothis compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of p-nitrothis compound will start to form.

  • Complete Crystallization: Place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a desiccator.

Mandatory Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Mixing Mixing and Reaction (<10°C) This compound->Mixing Nitrating_Mixture Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Mixing Quenching Quenching on Ice Mixing->Quenching Separation Separatory Funnel (Washings) Quenching->Separation Drying Drying (Na2SO4) Separation->Drying Crude_Product Crude Product (o- and p-nitrothis compound) Drying->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography o_Nitrothis compound o-Nitrothis compound Column_Chromatography->o_Nitrothis compound p_Nitroanisole_crude p-Nitrothis compound (crude) Column_Chromatography->p_Nitroanisole_crude Recrystallization Recrystallization p_Nitroanisole_crude->Recrystallization p_Nitroanisole_pure p-Nitrothis compound (pure) Recrystallization->p_Nitroanisole_pure

Caption: Experimental workflow for the nitration of this compound and purification of isomers.

References

Application Notes and Protocols: Anisole as a Versatile Starting Material for the Synthesis of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anisole, or methoxybenzene, serves as a highly versatile and cost-effective starting material in organic synthesis for the preparation of a wide array of substituted phenols. Its methoxy (B1213986) group provides a key functionality that can be exploited in several ways: as an activating and directing group for electrophilic aromatic substitution, as a directing group for ortho-metalation, and as a protecting group for the phenolic hydroxyl. This document provides detailed application notes and protocols for the synthesis of substituted phenols from this compound, focusing on key synthetic strategies.

Introduction: The Strategic Advantage of this compound

The use of this compound as a precursor for substituted phenols offers several advantages in multi-step synthesis. The methyl ether is generally stable to a variety of reaction conditions, allowing for functionalization of the aromatic ring. The methoxy group is a strong ortho, para-directing group, which enhances the reactivity of the benzene (B151609) ring towards electrophilic attack compared to benzene itself.[1][2][3] Subsequently, the methyl group can be selectively cleaved to unmask the phenol (B47542), a critical step in the synthesis of many biologically active compounds and advanced materials.

Synthetic Strategies and Protocols

There are three primary strategies for the functionalization of this compound to produce substituted phenols:

  • Electrophilic Aromatic Substitution followed by Demethylation: This is the most common approach, leveraging the activating nature of the methoxy group.

  • Directed Ortho-Metalation (DoM) followed by Electrophilic Quench and Demethylation: This strategy provides exclusive access to ortho-substituted phenols.

  • Fries Rearrangement of this compound-Derived Acyl Compounds: This method allows for the synthesis of hydroxyaryl ketones.

The final step in all these strategies is the demethylation of the substituted this compound to the corresponding phenol.

Electrophilic Aromatic Substitution of this compound

This compound readily undergoes electrophilic aromatic substitution reactions, yielding predominantly a mixture of ortho and para isomers.[3] The para isomer is often the major product due to reduced steric hindrance.

Common Electrophilic Substitution Reactions:

  • Nitration: Introduction of a nitro group.

  • Halogenation: Introduction of a halogen (Br, Cl).

  • Friedel-Crafts Acylation: Introduction of an acyl group.[4][5]

  • Friedel-Crafts Alkylation: Introduction of an alkyl group.[4]

Electrophilic_Substitution_Workflow This compound This compound Ortho_Para_Mixture Ortho/Para Substituted This compound Mixture This compound->Ortho_Para_Mixture Electrophile Electrophile (e.g., NO₂⁺, Br⁺, RCO⁺) Electrophile->Ortho_Para_Mixture Separation Chromatographic Separation Ortho_Para_Mixture->Separation Ortho_Isomer Ortho-Substituted This compound Separation->Ortho_Isomer ortho Para_Isomer Para-Substituted This compound Separation->Para_Isomer para Demethylation_Ortho Demethylation Ortho_Isomer->Demethylation_Ortho Demethylation_Para Demethylation Para_Isomer->Demethylation_Para Ortho_Phenol Ortho-Substituted Phenol Demethylation_Ortho->Ortho_Phenol Para_Phenol Para-Substituted Phenol Demethylation_Para->Para_Phenol

Table 1: Representative Yields for Electrophilic Substitution of this compound

ReactionReagentsProduct(s)Yield (%)Reference
NitrationConc. HNO₃, Conc. H₂SO₄2-Nitrothis compound & 4-Nitrothis compoundMixture[6]
BrominationBr₂, Acetic Acid2-Bromothis compound & 4-Bromothis compoundMixture (para major)[6]
AcylationAcetic Anhydride4-Methoxyacetophenone-[3][5]

Experimental Protocol: Nitration of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of this compound: Slowly add 10.8 g (0.1 mol) of this compound to the cooled sulfuric acid with continuous stirring.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the temperature below 10°C.

  • Reaction: Add the nitrating mixture dropwise to the this compound-sulfuric acid solution over 30 minutes, maintaining the reaction temperature below 10°C.

  • Quenching: After the addition is complete, stir the mixture for an additional hour at room temperature. Pour the reaction mixture slowly onto 200 g of crushed ice.

  • Workup: The product mixture (ortho- and para-nitrothis compound) will separate as an oil. Separate the oil and wash it with water, followed by a 5% sodium bicarbonate solution, and finally with water again. Dry the product over anhydrous magnesium sulfate.

  • Purification: Separate the ortho and para isomers by fractional distillation or column chromatography.

Directed Ortho-Metalation (DoM) of this compound

Directed ortho-metalation allows for the exclusive functionalization of the ortho position of the this compound ring.[7] The methoxy group acts as a directed metalation group (DMG), coordinating to an organolithium reagent (typically n-butyllithium), which facilitates the deprotonation of the adjacent ortho proton.[7][8] The resulting aryllithium species can then be quenched with various electrophiles.

DoM_Workflow This compound This compound Ortho_Lithiothis compound ortho-Lithiothis compound Intermediate This compound->Ortho_Lithiothis compound nBuLi n-Butyllithium (in ether or with TMEDA) nBuLi->Ortho_Lithiothis compound Ortho_Substituted_this compound ortho-Substituted This compound Ortho_Lithiothis compound->Ortho_Substituted_this compound Electrophile Electrophile (e.g., CO₂, RCHO, R₂CO) Electrophile->Ortho_Substituted_this compound Demethylation Demethylation Ortho_Substituted_this compound->Demethylation Ortho_Substituted_Phenol ortho-Substituted Phenol Demethylation->Ortho_Substituted_Phenol

Experimental Protocol: Ortho-Carboxylation of this compound

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 10.8 g (0.1 mol) of this compound in 100 mL of dry diethyl ether.

  • Lithiation: Cool the solution to 0°C and add 69 mL of a 1.6 M solution of n-butyllithium in hexanes (0.11 mol) dropwise over 30 minutes. Allow the reaction to stir at room temperature for 2 hours.[8]

  • Quenching with CO₂: Cool the reaction mixture to -78°C (dry ice/acetone bath) and bubble dry carbon dioxide gas through the solution for 1 hour. Alternatively, pour the reaction mixture onto an excess of crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature and quench with 50 mL of water. Acidify the aqueous layer with 2 M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield 2-methoxybenzoic acid, which can be further purified by recrystallization.

Fries Rearrangement

The Fries rearrangement is a reaction of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[9][10] While this compound itself does not undergo this reaction, it can be converted to an intermediate that does. For example, demethylation of an acylated this compound (from Friedel-Crafts) to a phenolic ester, followed by Fries rearrangement, can be a route to hydroxyaryl ketones. A more direct application is the anionic ortho-Fries rearrangement of O-aryl carbamates, which can be prepared from the corresponding phenols derived from this compound.[11][12]

Fries_Rearrangement_Logic Phenolic_Ester Phenolic Ester Acylium_Intermediate Acylium Ion Intermediate Phenolic_Ester->Acylium_Intermediate Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Intermediate Ortho_Para_Ketone ortho- and para- Hydroxyaryl Ketone Acylium_Intermediate->Ortho_Para_Ketone Intramolecular Electrophilic Aromatic Substitution

Table 2: Regioselectivity in Fries Rearrangement

Reaction ConditionMajor ProductRationaleReference
Low Temperaturepara-isomerThermodynamic control[9]
High Temperatureortho-isomerKinetic control, chelation with catalyst[9]
Non-polar solventortho-isomerFavors intramolecular reaction[9]
Polar solventpara-isomerFavors intermolecular reaction[9]
Demethylation of Substituted Anisoles

The final and crucial step is the cleavage of the methyl ether to reveal the phenol. This can be achieved under various conditions, with the choice of reagent depending on the other functional groups present in the molecule.

Common Demethylation Reagents:

  • Boron Tribromide (BBr₃): A powerful and widely used reagent for cleaving methyl ethers.

  • Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): Strong protic acids that can effect demethylation, often at elevated temperatures.[3]

  • Lewis Acids: Such as aluminum chloride (AlCl₃).

  • Heterogeneous Catalysis: For example, using modified MoS₂ catalysts under hydrogen pressure.[13][14][15]

Table 3: Conditions for Demethylation of this compound to Phenol

Catalyst/ReagentTemperature (°C)PressureConversion (%)Selectivity to Phenol (%)Reference
MoS₂–H₄Nb₂O₇-1602703 MPa H₂97.798.0[13][14][15]
Alumina (Al₂O₃)-H₂HighVaries with other products[16]

Experimental Protocol: Demethylation of 4-Methoxyacetophenone with BBr₃

  • Reaction Setup: Dissolve 1.50 g (10 mmol) of 4-methoxyacetophenone in 50 mL of dry dichloromethane (B109758) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Addition of BBr₃: Cool the solution to -78°C (dry ice/acetone bath). Slowly add 12 mL of a 1.0 M solution of boron tribromide in dichloromethane (12 mmol) dropwise.

  • Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0°C and slowly add 20 mL of water to quench the excess BBr₃.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield 4-hydroxyacetophenone, which can be purified by recrystallization or column chromatography.

Conclusion

This compound is a cornerstone starting material for the synthesis of substituted phenols, offering a range of strategic options for introducing functionality onto the aromatic ring. By selecting the appropriate synthetic route—electrophilic substitution, directed ortho-metalation, or a rearrangement strategy—and a suitable demethylation protocol, researchers can access a vast chemical space of substituted phenols for applications in drug discovery, materials science, and agrochemicals. Careful consideration of regioselectivity and the compatibility of functional groups with the chosen reaction conditions is paramount for successful synthesis.

References

Anisole as a Quencher in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups are critical steps that significantly impact the yield and purity of the final product. During this process, which is typically conducted in strong acidic conditions (e.g., with trifluoroacetic acid - TFA), highly reactive carbocations are generated from the cleavage of protecting groups such as tert-butyl (tBu) and benzyl (B1604629) (Bzl). These electrophilic species can subsequently modify sensitive amino acid residues, leading to undesirable side products. Anisole, a simple and effective aromatic ether, is widely employed as a "quencher" or "scavenger" to trap these reactive carbocations, thereby preventing side reactions and ensuring the integrity of the synthesized peptide.

This document provides detailed application notes on the use of this compound as a scavenger in peptide synthesis, including its mechanism of action, quantitative data on its use in various cleavage cocktails, and detailed experimental protocols.

Mechanism of Action

This compound functions as a carbocation scavenger through electrophilic aromatic substitution. The electron-rich aromatic ring of this compound is susceptible to attack by the electrophilic carbocations generated during the cleavage of protecting groups. The methoxy (B1213986) group (-OCH3) is an activating group, which makes the ortho and para positions of the benzene (B151609) ring particularly nucleophilic. When a carbocation, such as a tert-butyl cation, is generated, it will preferentially react with this compound rather than with sensitive amino acid residues like tryptophan, methionine, or cysteine. This reaction effectively neutralizes the reactive carbocation, preventing it from causing deleterious side reactions such as alkylation of the indole (B1671886) ring of tryptophan.[1]

Data Presentation: this compound in Cleavage Cocktails

This compound is a common component of many standard cleavage cocktails used in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies. Its concentration is typically in the range of 2-5% (v/v). Below is a summary of common cleavage cocktails containing this compound and their recommended applications.

Cleavage CocktailComposition (v/v)Key ScavengersRecommended Applications
Reagent R 90% TFA, 5% Thiothis compound, 3% 1,2-Ethanedithiol (B43112) (EDT), 2% this compoundThis compound, Thiothis compound, EDTParticularly effective for peptides containing arginine residues with sulfonyl protecting groups (e.g., Tos, Pmc, Pbf). Also recommended for tryptophan-containing peptides.[2]
Cocktail with DMS HF/DMS/Anisole (10:1:1)This compound, Dimethyl Sulfide (DMS)Used in HF cleavage protocols for peptides that do not contain cysteine.
General Purpose TFA Cocktail 87.5% TFA, 5% Thiothis compound, 3% EDT, 2.5% Triisopropylsilane (TIS), 2% this compoundThis compound, Thiothis compound, EDT, TISA broad-spectrum cocktail for the cleavage of peptides with a variety of sensitive residues.
HF Cocktail for Cysteine-containing Peptides HF/Anisole/DMS/p-Thiocresol (10:1:1:0.2)This compound, DMS, p-ThiocresolSpecifically designed for HF cleavage of peptides containing cysteine to prevent side reactions at the thiol group.

Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Peptide from Wang Resin using a Cocktail Containing this compound

This protocol is suitable for the cleavage of peptides synthesized on acid-labile resins such as Wang resin, using a standard TFA-based cleavage cocktail containing this compound.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • This compound

  • Thiothis compound

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Reaction vessel (e.g., a polypropylene (B1209903) syringe with a frit or a glass reaction vessel)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas line

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (B109758) (DCM) (3 x 1 mL) to swell the resin and remove any residual solvents.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation (Reagent R):

    • In a fume hood, prepare the cleavage cocktail fresh before use. For 10 mL of cocktail, mix:

      • 9.0 mL of TFA

      • 0.5 mL of thiothis compound

      • 0.3 mL of 1,2-ethanedithiol (EDT)

      • 0.2 mL of this compound

    • Mix the components thoroughly.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).

    • Seal the reaction vessel and place it on a shaker or rocker at room temperature.

    • Allow the reaction to proceed for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.

  • Peptide Precipitation:

    • Filter the cleavage mixture into a clean centrifuge tube, separating the resin beads.

    • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

    • In a fume hood, add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Incubate the peptide/ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for analysis by HPLC and mass spectrometry.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support (Resin) Coupling Amino Acid Coupling Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Coupling Next Amino Acid Cleavage Cleavage & Deprotection (with this compound) Repeat->Cleavage Final Peptide Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow of solid-phase peptide synthesis (SPPS).

Peptide Cleavage and Carbocation Scavenging

Cleavage_Scavenging PeptideResin Protected Peptide on Resin Cleavage Cleavage Reaction PeptideResin->Cleavage TFA TFA TFA->Cleavage Carbocation Reactive Carbocations (e.g., t-butyl cation) Cleavage->Carbocation CrudePeptide Crude Peptide Cleavage->CrudePeptide This compound This compound (Scavenger) Carbocation->this compound Quenched SideReaction Side Reactions (e.g., Tryptophan Alkylation) Carbocation->SideReaction Unquenched ScavengedProduct Alkylated this compound This compound->ScavengedProduct

Caption: Role of this compound in quenching carbocations during peptide cleavage.

Logical Relationship of this compound in Preventing Side Reactions

Anisole_Logic cluster_cleavage Cleavage Process cluster_scavenging Scavenging Action cluster_outcome Outcome ProtectingGroups Acid-labile Protecting Groups (e.g., Boc, tBu) CarbocationFormation Formation of Carbocations ProtectingGroups->CarbocationFormation StrongAcid Strong Acid (TFA) StrongAcid->CarbocationFormation ScavengingReaction Electrophilic Aromatic Substitution CarbocationFormation->ScavengingReaction SideReactions Side Reactions (Alkylation of Trp, Met, Cys) CarbocationFormation->SideReactions Potential Pathway This compound This compound This compound->ScavengingReaction Prevention Prevention of Side Reactions ScavengingReaction->Prevention HighPurityPeptide High Purity Peptide Prevention->HighPurityPeptide LowPurityPeptide Low Purity Peptide SideReactions->LowPurityPeptide

Caption: Logical flow of how this compound prevents side reactions in peptide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of anisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedel-Crafts acylation of this compound?

A1: The most prevalent side reactions include:

  • Polysubstitution: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur, leading to the introduction of more than one acyl group onto the this compound ring. This is more likely with highly activated aromatic rings and an excess of the acylating agent.

  • Dealkylation: Strong Lewis acids, such as aluminum chloride (AlCl₃), can catalyze the cleavage of the methyl ether in this compound, leading to the formation of phenol. Phenol itself can then be acylated, resulting in undesired byproducts.

  • Complex Formation: The ketone product forms a stable complex with the Lewis acid catalyst, which can inhibit further reaction and necessitates the use of stoichiometric amounts of the catalyst.[1]

  • Tar Formation: At elevated temperatures or with prolonged reaction times, decomposition of starting materials and products can lead to the formation of dark, tarry materials.

Q2: Why is my product yield consistently low?

A2: Low yields in Friedel-Crafts acylation of this compound can stem from several factors:

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.[1]

  • Insufficient Catalyst: Due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to go to completion.[1]

  • Suboptimal Temperature: The reaction temperature significantly influences the yield. While some reactions proceed at room temperature, others may require cooling to control the exothermicity or gentle heating to proceed at a reasonable rate. Excessively high temperatures can promote side reactions and decomposition.

  • Poor Reagent Quality: The purity of this compound, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the Lewis acid is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q3: How can I control the regioselectivity (ortho- vs. para-acylation) of the reaction?

A3: The methoxy (B1213986) group of this compound is an ortho-, para-director. The para-isomer is generally the major product due to steric hindrance at the ortho positions. To enhance para-selectivity:

  • Choice of Catalyst: The size and nature of the Lewis acid catalyst can influence the ortho/para ratio.

  • Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer.

  • Solvent: The polarity of the solvent can affect the transition state and thus the isomer distribution.

Q4: What is the purpose of quenching the reaction with ice and hydrochloric acid?

A4: Quenching the reaction mixture with ice and concentrated hydrochloric acid serves two primary purposes:

  • Decomposition of the Catalyst-Ketone Complex: The water hydrolyzes the aluminum chloride complex with the ketone product, liberating the desired product.

  • Dissolution of Aluminum Salts: The hydrochloric acid converts the aluminum hydroxides formed during quenching into water-soluble aluminum salts (AlCl₃), which facilitates their removal during the aqueous workup. The use of ice helps to control the highly exothermic reaction of water with excess aluminum chloride.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to start or proceeds very slowly. 1. Inactive catalyst due to moisture. 2. Deactivated this compound derivative (if using a substituted this compound with electron-withdrawing groups). 3. Insufficient catalyst loading.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. 2. Confirm the electronic nature of substituents on the this compound ring. 3. Increase the molar ratio of the Lewis acid catalyst to the this compound.
Formation of multiple products observed by TLC or NMR. 1. Polysubstitution. 2. Formation of both ortho and para isomers. 3. Presence of byproducts from side reactions (e.g., dealkylation).1. Use a 1:1 molar ratio of this compound to the acylating agent. 2. Optimize reaction conditions (lower temperature, different solvent) to favor one isomer. Purify the product mixture using column chromatography or recrystallization. 3. Use milder reaction conditions or a less aggressive Lewis acid.
Dark, tarry material forms in the reaction flask. 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Maintain a lower reaction temperature, potentially using an ice bath to control the initial exotherm. 2. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
Difficulty in separating organic and aqueous layers during workup. 1. Incomplete quenching of the aluminum chloride complex. 2. Formation of insoluble aluminum hydroxides.1. Ensure the reaction mixture is poured slowly into a vigorously stirred mixture of ice and concentrated HCl. 2. Add more concentrated HCl to the workup mixture to dissolve the aluminum salts.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in the Acylation of this compound

CatalystAcylating AgentSolventTemperature (°C)Yield (%)Para:Ortho Ratio
AlCl₃Acetyl ChlorideDichloromethane (B109758)0 to RT~85-95>95:5
FeCl₃Acetic AnhydrideNone12092100:0
ZnCl₂Acetic AnhydrideNone1009095:5
Zeolite H-BEAAcetic AnhydrideNone15098>99:1
Bi(OTf)₃Acetyl ChlorideNitromethane609498:2

Table 2: Effect of Solvent on the Acylation of this compound with Acetyl Chloride and AlCl₃

SolventDielectric Constant (ε)Yield (%)Para:Ortho Ratio
Carbon Disulfide2.69398:2
Dichloromethane8.99196:4
Nitrobenzene34.88580:20

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of this compound with Acetyl Chloride and Aluminum Chloride

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Experimental Workflow for Friedel-Crafts Acylation of this compound setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) reagents 2. Reagent Addition (Suspend AlCl3 in DCM, add acetyl chloride, then add this compound dropwise at 0 °C) setup->reagents reaction 3. Reaction (Stir at 0 °C, then warm to RT, monitor by TLC) reagents->reaction workup 4. Workup (Quench with ice/HCl, separate layers) reaction->workup extraction 5. Extraction & Washing (Wash with H2O, NaHCO3, brine) workup->extraction isolation 6. Isolation (Dry with MgSO4, filter, evaporate solvent) extraction->isolation purification 7. Purification (Recrystallization or column chromatography) isolation->purification

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of this compound.

reaction_mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation acyl_chloride Acyl Chloride (R-CO-Cl) complex1 Lewis Acid-Base Complex acyl_chloride->complex1 + AlCl3 lewis_acid Lewis Acid (AlCl3) acylium_ion Acylium Ion (R-C≡O+) + [AlCl4]- complex1->acylium_ion This compound This compound sigma_complex Sigma Complex (Arenium Ion) This compound->sigma_complex + Acylium Ion deprotonation Deprotonation by [AlCl4]- sigma_complex->deprotonation product Acylated this compound deprotonation->product catalyst_regen Catalyst Regeneration (AlCl3 + HCl) deprotonation->catalyst_regen

Caption: The three key steps in the Friedel-Crafts acylation mechanism.

References

Optimizing reaction conditions for the synthesis of anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of anisole.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q1: My this compound synthesis via Williamson ether synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Deprotonation of Phenol (B47542): The formation of the sodium phenoxide is crucial. Ensure you are using a sufficiently strong base and that the reaction has gone to completion before adding the methylating agent.

  • Suboptimal Reaction Temperature: The temperature plays a critical role. For the reaction with dimethyl sulfate (B86663), maintaining a temperature between 40-50°C is recommended to ensure a good reaction rate without promoting side reactions.[1]

  • Insufficient Reaction Time: Some protocols require extended refluxing to drive the reaction to completion. For instance, one procedure specifies refluxing for fifteen hours.[2] Shortening this time can significantly decrease the yield.[2]

  • Hydrolysis of the Methylating Agent: Methylating agents like dimethyl sulfate can hydrolyze in the presence of water, especially at elevated temperatures. Using anhydrous solvents and ensuring dry glassware can mitigate this.[3]

  • Side Reactions: C-alkylation of the phenoxide ion can occur, leading to byproducts and reducing the yield of the desired O-alkylation product (this compound). The choice of solvent can influence the ratio of C- to O-alkylation.

Issue 2: Presence of Impurities in the Final Product

Q2: After purification, my this compound still contains impurities. What are the likely impurities and how can I remove them?

A2: Common impurities include unreacted phenol, byproducts from side reactions, and residual solvent.

  • Unreacted Phenol: If the reaction has not gone to completion, you will have leftover phenol. Washing the organic layer with a dilute sodium hydroxide (B78521) solution can help remove unreacted phenol by converting it to the water-soluble sodium phenoxide.

  • C-Alkylation Products: As mentioned, C-alkylation can lead to impurities. Careful fractional distillation is the most effective way to separate this compound (boiling point: 153-154°C) from these higher-boiling byproducts.[1][2]

  • Dimethyl Sulfate: This reagent is toxic and must be completely removed.[2] Heating the reaction mixture to boiling after the initial reaction can help destroy any excess dimethyl sulfate.[1] Subsequent extraction and distillation will further purify the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common and versatile laboratory method for preparing this compound is the Williamson ether synthesis.[3][4][5][6] This method involves the reaction of sodium phenoxide with a methylating agent, such as methyl iodide or dimethyl sulfate.[4][5][6]

Q2: What are the key reagents and their roles in the Williamson synthesis of this compound?

A2: The key reagents are:

  • Phenol: The starting material that provides the aromatic ring and the oxygen atom.[3][4]

  • A Strong Base (e.g., Sodium Hydroxide): Used to deprotonate phenol to form the more nucleophilic sodium phenoxide.[1][3][4]

  • A Methylating Agent (e.g., Dimethyl Sulfate or Methyl Iodide): Provides the methyl group that attaches to the oxygen atom.[1][3][4]

Q3: Are there alternative methods for this compound synthesis?

A3: Yes, other methods include:

  • Methylation of Phenol: This involves the direct methylation of phenol using a methylating agent in the presence of a base.[3][5]

  • Dow Process: An industrial method that involves the reaction of phenol with methanol (B129727) in the presence of a solid acid catalyst.[3]

Q4: What safety precautions should I take when synthesizing this compound?

A4: Dimethyl sulfate is a highly toxic and carcinogenic reagent.[2][7] It is crucial to handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Ammonia should be kept on hand as a specific antidote to neutralize any spills.[2] this compound itself is flammable.[8]

Quantitative Data

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Methylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Dimethyl SulfateSodium HydroxideWater<10 (addition), then reflux15 hours72-75[2]
Dimethyl SulfateSodium HydroxideWater40-50Not specified90[1]
Sodium Methyl SulfateSodium HydroxideWater105 ± 56 hours95.54[9]
Dimethyl SulfateSodium HydroxideWater10-30 (addition), then 40, then reflux2 hours>90[10]
Methyl IodideSodium HydroxideNot specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Dimethyl Sulfate

This protocol is adapted from Organic Syntheses.[2]

  • Preparation of Sodium Phenoxide: In a 5-liter, three-necked, round-bottomed flask equipped with a stirrer, separatory funnel, and reflux condenser, dissolve 235 g (2.5 moles) of phenol and 100 g (2.5 moles) of sodium hydroxide in 1 liter of water. Cool the mixture to below 10°C in an ice-salt bath with stirring.

  • Methylation: Slowly add 315 g (2.5 moles) of dimethyl sulfate through the separatory funnel over about one hour, maintaining the temperature below 10°C.

  • Second Addition: After the addition is complete, heat the mixture on a water bath for 30 minutes. Then, add another solution of 235 g (2.5 moles) of phenol and 100 g (2.5 moles) of sodium hydroxide in 1 liter of water over fifteen minutes.

  • Reflux: Vigorously reflux the mixture for fifteen hours.

  • Workup: Cool the mixture and separate the this compound layer. Extract the aqueous layer with approximately 200 cc of benzene.

  • Purification: Combine the organic layers, wash once with water, and dry over anhydrous calcium chloride. Fractionally distill the mixture, collecting the fraction boiling at 153-154°C. The expected yield is 388-405 g (72-75%).

Visualizations

Williamson_Ether_Synthesis Williamson Ether Synthesis of this compound phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH (Deprotonation) naoh NaOH This compound This compound phenoxide->this compound + Dimethyl Sulfate (SN2 Reaction) side_product Sodium Sulfate dms Dimethyl Sulfate (Methylating Agent) dms->side_product

Caption: Williamson Ether Synthesis Pathway for this compound.

Anisole_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Mix Phenol and NaOH in Water cool Cool Mixture (<10°C) start->cool add_dms Slowly Add Dimethyl Sulfate cool->add_dms reflux Reflux for 15 hours add_dms->reflux separate Separate Organic Layer reflux->separate extract Extract Aqueous Layer with Benzene separate->extract wash Wash Combined Organic Layers extract->wash dry Dry with CaCl2 wash->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental Workflow for this compound Synthesis.

References

Technical Support Center: Purification of Anisole by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying anisole from a reaction mixture by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and its common impurities?

A1: The boiling point is a critical parameter for designing a successful distillation protocol. This compound has a boiling point of approximately 154°C.[1][2][3][4][5] The boiling points of common impurities from synthesis, such as the Williamson ether synthesis, are listed in the table below.

Q2: Should I use simple or fractional distillation to purify this compound?

A2: Fractional distillation is recommended when separating liquids with boiling points that are close to each other (less than 70°C difference).[6] Given that the boiling point of this compound (154°C) is relatively close to that of a potential impurity like phenol (B47542) (181.7°C), fractional distillation will provide a much better separation than simple distillation.[1][2][3][7][8][9]

Q3: Does this compound form an azeotrope with water?

A3: Yes, this compound forms a binary azeotrope with water. The azeotrope boils at 95.5°C and consists of 59.5% water by weight.[10][11][12] This is important to consider if water is present in your reaction mixture, as it will distill over at a lower temperature than pure this compound.

Q4: How can I improve the efficiency of my fractional distillation?

A4: To improve the separation efficiency of your fractional distillation, you can:

  • Increase the surface area of the fractionating column: This can be achieved by using a column packed with materials like Raschig rings, Vigreux indentations, or metal sponges.[13] This provides more "theoretical plates" for the vapor to condense and re-vaporize on, leading to a better separation.[6][14]

  • Insulate the column: Wrapping the column with glass wool or aluminum foil minimizes heat loss to the surroundings, maintaining the temperature gradient necessary for efficient separation.[13][14]

  • Control the heating rate: A slow and steady heating rate allows for proper equilibration between the liquid and vapor phases within the column, which is crucial for good separation.[13]

Troubleshooting Guide

Problem 1: The collected distillate is cloudy.

Possible Cause Solution
"Bumping" or "puking" of the boiling mixture: The crude mixture boiled too vigorously and was carried over into the condenser.[15]Reduce the heating rate to ensure smooth boiling. Ensure the distilling flask is not more than two-thirds full.
Water contamination: If the distillate is collected at a temperature around 95.5°C, the cloudiness is likely due to the water-anisole azeotrope.[10][11][12]Collect this initial fraction separately. Once the temperature rises and stabilizes near the boiling point of pure this compound, switch to a new collection flask. The subsequent fractions should be clear.
Presence of an emulsion: Vigorous agitation of a mixture of immiscible liquids can lead to the formation of an emulsion.Allow the distillate to stand. The layers may separate over time. If not, a separatory funnel can be used to separate the aqueous and organic layers.

Problem 2: Poor separation of this compound from impurities.

Possible Cause Solution
Distillation rate is too fast: Rapid distillation does not allow for sufficient equilibration between the vapor and liquid phases in the fractionating column.[13]Decrease the heating rate to allow for a slow and steady collection of the distillate, ideally one to two drops per second.
Inefficient fractionating column: The column may not have enough theoretical plates for the separation.Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[13]
Fluctuating heat source: Unstable heating can disrupt the temperature gradient within the column.Use a heating mantle with a stirrer or an oil bath for a more uniform and stable heat supply.

Problem 3: The temperature reading on the thermometer is unstable.

Possible Cause Solution
Improper thermometer placement: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser.Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
Boiling has not yet reached equilibrium: The system has not yet stabilized.Allow the distillation to proceed for some time until a steady reflux is observed in the column and the temperature stabilizes.
The mixture contains multiple components with different boiling points: The temperature will plateau at the boiling point of each component as it distills.This is expected during fractional distillation. Record the temperature ranges for each fraction collected.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₈O108.14154[1][2][3][4][5]
PhenolC₆H₅OH94.11181.7[2][3][7][8][9]
Dimethyl Sulfate (B86663)(CH₃)₂SO₄126.13188 (decomposes)[5][16][17][18][19]
Methyl ChlorideCH₃Cl50.49-24.2[6][20][21]
WaterH₂O18.02100

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

  • Preparation of the Crude this compound:

    • Following the synthesis of this compound (e.g., via Williamson ether synthesis), quench the reaction mixture and perform a workup to isolate the crude organic layer.

    • Wash the organic layer with a dilute sodium hydroxide (B78521) solution to remove any unreacted phenol.

    • Wash with water and then with brine.

    • Dry the crude this compound over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Assembly of the Fractional Distillation Apparatus:

    • Set up the fractional distillation apparatus as shown in the diagram below. Use a round-bottom flask as the distilling flask.

    • Add a few boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.

    • Fill the distilling flask with the crude this compound, ensuring it is no more than two-thirds full.

    • Attach the fractionating column to the distilling flask.

    • Place the distillation head on top of the fractionating column and insert a thermometer with the bulb positioned correctly.

    • Connect the condenser to the distillation head and secure it with clamps. Attach water tubing to the condenser, with water entering at the bottom and exiting at the top.

    • Place a collection flask at the outlet of the condenser.

  • Distillation Procedure:

    • Begin heating the distilling flask gently using a heating mantle or oil bath.

    • Observe the mixture as it begins to boil and the vapor rises into the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (1-2 drops per second).

    • If water is present, a cloudy distillate may be collected at around 95.5°C (the water-anisole azeotrope). Collect this first fraction in a separate flask.

    • Once all the water has been removed, the temperature should rise.

    • As the temperature approaches the boiling point of this compound (154°C), change the collection flask to collect the pure this compound fraction.

    • Continue collecting the distillate as long as the temperature remains stable at the boiling point of this compound.

    • If the temperature begins to rise significantly above 154°C, it indicates that higher-boiling impurities are starting to distill. Stop the distillation at this point.

    • Allow the apparatus to cool down completely before disassembling.

Mandatory Visualization

Troubleshooting_Distillation start Start Distillation problem Problem Encountered? start->problem cloudy Distillate is Cloudy problem->cloudy Yes poor_sep Poor Separation problem->poor_sep Yes temp_unstable Unstable Temperature problem->temp_unstable Yes continue_dist Continue Distillation problem->continue_dist No check_bumping Check for Bumping/Puking cloudy->check_bumping check_rate Is Distillation Rate Too Fast? poor_sep->check_rate check_thermometer Check Thermometer Placement temp_unstable->check_thermometer reduce_heat Reduce Heating Rate check_bumping->reduce_heat Yes check_azeotrope Is temp ~95.5°C? check_bumping->check_azeotrope No reduce_heat->continue_dist collect_azeotrope Collect Azeotrope Fraction Separately check_azeotrope->collect_azeotrope Yes check_azeotrope->continue_dist No collect_azeotrope->continue_dist check_rate->reduce_heat Yes check_column Is Column Inefficient? check_rate->check_column No improve_column Use Longer/More Efficient Column check_column->improve_column Yes check_column->continue_dist No improve_column->continue_dist adjust_thermometer Adjust Thermometer check_thermometer->adjust_thermometer Incorrect check_thermometer->continue_dist Correct adjust_thermometer->continue_dist end End continue_dist->end

Caption: Troubleshooting workflow for this compound distillation.

References

Preventing polysubstitution in electrophilic reactions of anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic reactions of anisole. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, with a primary focus on preventing polysubstitution and controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to polysubstitution in electrophilic aromatic substitution reactions?

A1: Polysubstitution is a common issue because the methoxy (B1213986) group (-OCH₃) in this compound is a strong activating group. It donates electron density to the benzene (B151609) ring through resonance, making the ring highly nucleophilic and reactive towards electrophiles.[1][2] This activation is so potent that the initial monosubstituted product is often more reactive than benzene itself, making it susceptible to a second or even third electrophilic attack.

Q2: What is the primary strategy to favor monosubstitution over polysubstitution?

A2: The most effective strategy is to use Friedel-Crafts acylation . When an acyl group (R-C=O) is added to the this compound ring, it acts as an electron-withdrawing group. This deactivates the ring, making the monosubstituted product significantly less reactive than the starting this compound, thereby preventing further substitution.[3][4] In contrast, Friedel-Crafts alkylation adds an electron-donating alkyl group, which further activates the ring and encourages polysubstitution.[4]

Q3: How does temperature control affect the outcome of the reaction?

A3: Lowering the reaction temperature is a critical control parameter. Performing the reaction at reduced temperatures (e.g., 0 °C or below) decreases the overall reaction rate.[5] This provides the electrophile more time to selectively react with the more activated starting material (this compound) over the less activated (or sterically hindered) monosubstituted product, thus improving selectivity for monosubstitution.

Q4: Can I control the reaction by limiting the amount of the electrophile?

A4: Yes, controlling the stoichiometry is a fundamental technique. Using a strict 1:1 molar ratio of this compound to the electrophilic reagent is crucial to minimize the chance of a second substitution event.[5] Furthermore, the method of addition is important; a slow, dropwise addition of the electrophile to the this compound solution ensures that the concentration of the electrophile remains low at any given time, favoring the initial reaction with this compound.[5][6]

Q5: How does the choice of catalyst or reagent influence polysubstitution?

A5: Using milder reagents and catalysts can significantly improve control. For instance, in bromination, using N-Bromosuccinimide (NBS) instead of the highly reactive elemental bromine (Br₂) can provide a more controlled reaction.[5] Similarly, for Friedel-Crafts reactions, milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be used instead of the very strong aluminum chloride (AlCl₃) to reduce the overall reactivity and prevent side reactions.[3][7]

Troubleshooting Guide: Common Issues in this compound Reactions

Problem Observed Potential Cause(s) Recommended Solution(s)
High yield of di- or tri-substituted products (Polysubstitution) 1. Highly Activating Substrate: The -OCH₃ group makes the ring highly reactive.[1] 2. Excess Electrophile: Molar ratio of electrophile to this compound is > 1:1.[5] 3. High Reaction Temperature: Provides activation energy for subsequent substitutions.[5]1. Use Friedel-Crafts Acylation: The product is deactivated, preventing further reaction.[3] 2. Control Stoichiometry: Use a strict 1:1 molar ratio. Add the electrophile slowly and dropwise.[5] 3. Lower Temperature: Conduct the reaction at 0 °C or lower in an ice bath.[6]
Low Yield of Desired Product 1. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) are deactivated by moisture.[6] 2. Insufficient Catalyst: In acylation, the catalyst complexes with the ketone product, requiring stoichiometric amounts.[3][6] 3. Reaction Not Gone to Completion: Insufficient reaction time or temperature is too low.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[6] 2. Use Stoichiometric Catalyst: For acylations, use at least 1.1 equivalents of the Lewis acid catalyst. 3. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material before workup.
Formation of Undesired Isomers (e.g., high ortho/para ratio) 1. Reaction Kinetics: The ortho positions are statistically favored (2 positions vs. 1 para). 2. Steric Effects: Insufficient steric hindrance to block the ortho positions effectively.1. Lower Temperature: This often favors the thermodynamically more stable para product. 2. Use a Bulky Electrophile: A larger electrophile will experience greater steric hindrance at the ortho positions, increasing the proportion of the para product.[8]
Charring or Formation of Colored Byproducts 1. Reaction Temperature Too High: Causes decomposition of reagents or products.[3] 2. Highly Reactive System: Strong Lewis acids can cause polymerization or side reactions with activated substrates like this compound.1. Reduce Temperature: Perform the reaction at or below room temperature. 2. Use a Milder Lewis Acid: Replace AlCl₃ with a milder catalyst like FeCl₃ or ZnCl₂.[3] 3. Slow Addition: Add the catalyst or electrophile dropwise to control any exotherm.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes typical outcomes for the nitration of this compound under different conditions, illustrating how reagent choice and temperature impact mono- vs. polysubstitution and the ortho-to-para isomer ratio.

ReactionElectrophile/ReagentTemperature (°C)Mono-substitution Yield (%)Polysubstitution Yield (%)Ortho/Para Ratio
Nitration Conc. HNO₃ / Conc. H₂SO₄20-30~95%~5%~30 : 70
Nitration Dilute HNO₃25High (>90%)Low (<10%)~35 : 65
Nitration Acetyl Nitrate (CH₃COONO₂)0>98%<2%~40 : 60
Bromination Br₂ in Acetic Acid0~90%~10%~10 : 90
Acylation Acetyl Chloride / AlCl₃0-25>99%<1%<1 : >99

Note: Yields and ratios are approximate and can vary based on specific experimental procedures.

Experimental Protocols

Protocol 1: Controlled Mononitration of this compound

This protocol uses a milder nitrating agent to favor monosubstitution, primarily yielding 4-nitrothis compound.

  • Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 4.5 mL of concentrated nitric acid in 10 mL of glacial acetic acid.

  • Initial Reaction: To the round-bottom flask, add 9.0 mL of this compound dissolved in 20 mL of glacial acetic acid. Cool the solution to 0 °C with stirring.

  • Addition of Nitrating Agent: Add the nitric acid solution from the dropping funnel dropwise to the this compound solution over a period of 30-40 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour.

  • Workup: Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A yellow solid (the product mixture) should precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol (B145695) to separate the para and ortho isomers.

Protocol 2: Friedel-Crafts Acylation of this compound (Prevention of Polysubstitution)

This protocol is a reliable method to produce a monosubstituted product, 4-methoxyacetophenone.

  • Apparatus Setup: Set up a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂). The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

  • Catalyst Suspension: In the flask, suspend 14.7 g (0.11 mol) of anhydrous aluminum chloride (AlCl₃) in 50 mL of anhydrous dichloromethane (B109758) (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add 8.2 mL (0.11 mol) of acetyl chloride to the stirred suspension while maintaining the temperature at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 10.8 g (0.10 mol) of this compound in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's progress via TLC.

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice containing 20 mL of concentrated HCl. This will decompose the AlCl₃ complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by vacuum distillation or recrystallization.[6][9]

Mandatory Visualizations

TroubleshootingWorkflow start Start: Polysubstitution Observed q1 Is the reaction Friedel-Crafts Acylation? start->q1 check_acyl_cond Check Reaction Conditions: - High Temp? - Excess Reagents? q1->check_acyl_cond Yes q2 Is the reaction Alkylation, Nitration, Halogenation, etc.? q1->q2 No ans1_yes Yes solution_acyl Solution: - Lower temperature to 0 °C. - Use strict 1:1:1.1 stoichiometry (Substrate:Acyl Halide:Lewis Acid). check_acyl_cond->solution_acyl end_point Monosubstituted Product Favored solution_acyl->end_point ans1_no No strategy_select Select Control Strategy q2->strategy_select Yes ans2_yes Yes strat1 Control Stoichiometry: - Use 1:1 molar ratio. - Add electrophile dropwise. strategy_select->strat1 strat2 Lower Temperature: - Run reaction at 0°C or below. strategy_select->strat2 strat3 Use Milder Reagents: - e.g., NBS for bromination. - Milder Lewis Acid (FeCl₃, ZnCl₂). strategy_select->strat3 strat1->end_point strat2->end_point strat3->end_point

Caption: Troubleshooting workflow for preventing polysubstitution.

ReactionPathways cluster_0 Desired Pathway: Monosubstitution cluster_1 Undesired Pathway: Polysubstitution Anisole1 This compound (Activated Ring) Mono_Product Monosubstituted Product (e.g., Acylated this compound) (Deactivated Ring) Anisole1->Mono_Product + E⁺ (e.g., Acylation) E_plus1 Electrophile (E⁺) Stop Reaction Stops/ Slows Significantly Anisole2 This compound (Activated Ring) Mono_Product2 Monosubstituted Product (e.g., Alkylated this compound) (Still Activated) Anisole2->Mono_Product2 + E⁺ (e.g., Alkylation) E_plus2 Electrophile (E⁺) Di_Product Disubstituted Product (Polysubstitution) Mono_Product2->Di_Product + E⁺ E_plus3 Excess E⁺

Caption: Reaction pathways for mono- vs. polysubstitution.

References

Troubleshooting low yields in the Williamson ether synthesis of anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the Williamson ether synthesis of anisole.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the Williamson ether synthesis of this compound?

The synthesis of this compound via the Williamson ether synthesis involves a two-step process. First, a strong base is used to deprotonate phenol (B47542) (C₆H₅OH) to form the sodium phenoxide ion (C₆H₅O⁻Na⁺).[1] Subsequently, this phenoxide ion acts as a nucleophile, attacking a methyl halide (like methyl iodide, CH₃I) in an Sₙ2 reaction to form this compound (C₆H₅OCH₃) and a sodium halide salt.[1]

Q2: My this compound yield is significantly lower than expected. What are the most common causes?

Low yields in the Williamson ether synthesis of this compound can often be attributed to several factors:

  • Incomplete Deprotonation of Phenol: If the phenol is not fully converted to the phenoxide ion, the nucleophile concentration will be low, leading to a reduced reaction rate and yield. Ensure the base used is strong enough and added in at least a stoichiometric amount.

  • Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen atom (O-alkylation) to form this compound or at a carbon atom on the aromatic ring (C-alkylation) to form methyl-substituted phenols.[2] The choice of solvent can significantly influence this competition.[3]

  • Reaction Conditions: Suboptimal temperature and reaction time can lead to incomplete reactions or the formation of side products.[2][4]

  • Moisture in Reagents or Glassware: Water can react with the strong base and the phenoxide ion, reducing their effectiveness. It is crucial to use anhydrous solvents and thoroughly dried glassware.[5]

  • Issues with the Methylating Agent: The methyl halide should be a good substrate for Sₙ2 reactions. While methyl halides are ideal, using bulkier alkyl halides can lead to competing elimination reactions.[6]

Q3: How can I minimize the formation of the C-alkylation byproduct?

The solvent system plays a critical role in directing the reaction towards either O-alkylation or C-alkylation.

  • To favor O-alkylation (formation of this compound): Use polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.[2] These solvents solvate the cation of the phenoxide, leaving the oxygen atom more available for nucleophilic attack.

  • C-alkylation is more likely in: Protic solvents, which can form hydrogen bonds with the phenoxide oxygen, effectively blocking it and making the ring carbons more likely to act as the nucleophile.[3]

Q4: What is the optimal temperature range for the synthesis of this compound?

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C.[2][7] Higher temperatures can increase the reaction rate; however, they may also promote the formation of side products.[4] For the synthesis of this compound, starting at a lower temperature (e.g., 50-60°C) and monitoring the reaction's progress is advisable before considering an increase in temperature.[5]

Data Presentation

Table 1: General Reaction Conditions for this compound Synthesis

ParameterRecommended ConditionRationale
Methylating Agent Methyl iodide (CH₃I) or Methyl bromide (CH₃Br)Excellent Sₙ2 substrates with good leaving groups.
Base Sodium hydroxide (B78521) (NaOH), Sodium hydride (NaH)Strong bases capable of fully deprotonating phenol.
Solvent Acetonitrile, N,N-Dimethylformamide (DMF)Polar aprotic solvents that favor the Sₙ2 reaction and O-alkylation.[2]
Temperature 50 - 100 °CBalances reaction rate with minimizing side reactions.[2][7]
Reaction Time 1 - 8 hoursDependent on temperature and reagent concentrations; should be monitored.[2][7]

Experimental Protocols

Detailed Methodology for the Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

1. Preparation of Sodium Phenoxide:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable anhydrous polar aprotic solvent (e.g., DMF).
  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add an equimolar amount of a strong base (e.g., sodium hydride). If using sodium hydroxide, an aqueous solution can be used, but phase-transfer catalysis may be beneficial.
  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases (if using NaH) or until the phenol is fully dissolved and deprotonated.

2. Ether Formation:

  • To the freshly prepared sodium phenoxide solution, slowly add an equimolar amount of methyl iodide.
  • Heat the reaction mixture to a temperature between 50-80°C.
  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Quench the reaction by carefully adding water.
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
  • Combine the organic layers and wash them sequentially with a dilute sodium hydroxide solution (to remove any unreacted phenol), followed by water and then brine.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
  • The crude product can be further purified by distillation or column chromatography.[8]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep 1. Phenoxide Formation cluster_reaction 2. Ether Synthesis (SN2) cluster_workup 3. Work-up & Purification phenol Phenol in Anhydrous Solvent base Add Strong Base (e.g., NaH) phenol->base phenoxide Sodium Phenoxide Solution base->phenoxide methyl_halide Add Methyl Iodide phenoxide->methyl_halide heat Heat (50-80°C) & Monitor (TLC/GC) methyl_halide->heat reaction_mixture Reaction Mixture (this compound & Byproducts) heat->reaction_mixture quench Quench with Water reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash (NaOH, H₂O, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry purify Purify (Distillation/ Chromatography) dry->purify This compound Pure this compound purify->this compound

Caption: Workflow for the Williamson ether synthesis of this compound.

Troubleshooting Low Yields in this compound Synthesis

G start Low this compound Yield check_base Is phenol fully deprotonated? start->check_base check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes solution_base Use stronger base or increase stoichiometry. check_base->solution_base No check_conditions Are temperature and time optimized? check_solvent->check_conditions Yes solution_solvent Switch to DMF or acetonitrile to favor O-alkylation. check_solvent->solution_solvent No check_moisture Were anhydrous conditions used? check_conditions->check_moisture Yes solution_conditions Adjust temperature (50-100°C) and monitor reaction progress. check_conditions->solution_conditions No solution_moisture Thoroughly dry glassware and use anhydrous solvents. check_moisture->solution_moisture No end Improved Yield check_moisture->end Yes solution_base->end solution_solvent->end solution_conditions->end solution_moisture->end

Caption: Decision tree for troubleshooting low this compound yields.

References

Technical Support Center: Managing the Exothermicity of Anisole Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of anisole. The content is structured to directly address common challenges, with a focus on managing the reaction's exothermicity to ensure safety and achieve desired product outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound nitration experiments, offering potential causes and actionable solutions.

Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do, and what might have caused this?

Answer:

An uncontrolled temperature increase indicates a runaway reaction, which is extremely hazardous.

Immediate Actions:

  • Alert Personnel: Immediately inform your supervisor and any colleagues in the vicinity.

  • Remove External Heating: If any heating is being applied, remove it immediately.

  • Enhance Cooling: Ensure your cooling bath is functioning optimally. If possible, add more cooling agent (e.g., dry ice to an acetone (B3395972) bath).

  • Emergency Quench (Last Resort): If the temperature continues to rise dramatically, and your laboratory has an established emergency protocol, prepare to quench the reaction. This is done by cautiously and slowly adding the reaction mixture to a large volume of crushed ice or cold water with vigorous stirring.[1] Caution: Quenching a nitration reaction is itself a highly exothermic process due to the dilution of sulfuric acid and should only be performed as a last resort with appropriate safety measures in place, including a blast shield and personal protective equipment.[1]

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure the use of a suitable cooling medium for the scale of your reaction.

  • Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can generate heat faster than the cooling system can remove it.[1] A slow, dropwise addition with continuous monitoring of the internal temperature is critical.[1]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a localized runaway that can propagate.[1] Vigorous and consistent agitation is essential throughout the addition and reaction.[1]

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an improper ratio of nitric acid to sulfuric acid can significantly increase the reaction rate and exothermicity.[1]

  • Accumulation of Unreacted Nitrating Agent: If the initial reaction temperature is too low, the nitration rate can be slow, causing the nitrating agent to accumulate. A subsequent small temperature increase can then trigger a rapid, delayed, and highly exothermic reaction.[1]

Issue 2: Low Yield of Desired Nitrothis compound Product

Question: My nitration reaction resulted in a very low yield of the desired nitrothis compound. What are the possible reasons?

Answer:

Low yields in this compound nitration can be attributed to several factors related to reaction conditions and work-up procedures.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction time may have been insufficient, or the temperature too low for the reaction to proceed to completion. Consider extending the reaction time or cautiously increasing the temperature in small increments while carefully monitoring for any excessive exotherm.

  • Suboptimal Temperature: The temperature may not have been optimal for the desired isomer formation. Lower temperatures generally favor higher selectivity for a single mononitrated product.[2]

  • Side Reactions: The formation of byproducts, such as dinitrated compounds or nitrophenols, can consume the starting material and reduce the yield of the desired product.

  • Losses During Work-up: Significant product loss can occur during the quenching, extraction, and purification steps. Ensure proper phase separation during extraction and minimize transfers.

Issue 3: Formation of Significant Byproducts (e.g., Dinitrothis compound, Nitrophenols)

Question: I am observing the formation of significant amounts of dinitrothis compound and other side products. How can I improve the selectivity for mononitration?

Answer:

Byproduct formation is a common challenge in this compound nitration and is heavily influenced by reaction conditions.

Potential Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures promote further nitration to dinitrothis compound and can also lead to the cleavage of the methoxy (B1213986) group, forming nitrophenols.[2] Maintaining a low and controlled reaction temperature is crucial for selectivity.[2]

  • Incorrect Stoichiometry: An excess of the nitrating agent can drive the reaction towards polysubstitution. Carefully control the molar ratio of the nitrating agent to this compound.

  • Choice of Nitrating System: The reactivity of the nitrating system can influence byproduct formation. While a mixture of concentrated nitric and sulfuric acids is common, other systems can be explored for improved selectivity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the mononitration of this compound?

A1: The optimal temperature for mononitration of this compound is typically low, often between 0 °C and 10 °C, to maximize the yield of the desired mononitrated product and minimize the formation of byproducts like dinitrothis compound.[2]

Q2: How does temperature affect the ortho/para isomer ratio in this compound nitration?

A2: In the nitration of this compound using sulfuric acid, the ortho/para ratio can vary with the acidity, which is related to the reaction conditions. For instance, in 54–82% sulfuric acid at 25°C, the o:p ratio can range from 1.8 to 0.7.[3][4] Generally, lower temperatures can lead to higher selectivity for a specific isomer.[2]

Q3: What are the primary safety precautions to take during this compound nitration?

A3: Due to the use of highly corrosive and reactive acids, stringent safety measures are necessary:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5]

  • Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.[5]

  • Controlled Addition: The nitrating agent must be added slowly and in a controlled manner to manage the exothermic reaction.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature.

  • Emergency Preparedness: Have an appropriate quenching agent (e.g., a large volume of ice/water) and spill kits readily available.

Q4: How should I properly quench an this compound nitration reaction at the end of the experiment?

A4: The standard and safest procedure for quenching is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[1] This serves to rapidly cool the mixture, dilute the acids to stop the reaction, and often causes the nitrothis compound product to precipitate if it is a solid.[5]

Q5: My work-up results in an emulsion during extraction. How can I break it?

A5: Emulsion formation is common, especially during washes with basic solutions. To break an emulsion, you can try the following:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which often aids in phase separation.[5]

  • Gentle Swirling: Avoid vigorous shaking and instead gently rock or swirl the separatory funnel.[5]

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.[5]

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period.[5]

Quantitative Data

Table 1: Effect of Temperature on Dinitrothis compound (DNAN) Formation

Temperature MaintainedYield of DNANIsomer Ratio (DNAN: 4-nitro-anisole)
≤ 10 °C88%12:1

Data synthesized from available literature on dinitration of this compound.[2]

Table 2: Influence of Nitric Acid Concentration on this compound Conversion and 4-Nitrothis compound Selectivity

Nitric Acid ConcentrationThis compound ConversionSelectivity for 4-Nitrothis compound
Fuming~90%62%
65%76%74%

Reaction conducted at room temperature for 30 minutes using a HNO₃/PO₄/MoO₃/SiO₂ catalyst system.[3]

Experimental Protocols

Protocol 1: General Procedure for Mononitration of this compound

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (5%)

  • Suitable organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, beaker, separatory funnel, Büchner funnel, rotary evaporator.

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a pre-determined amount of concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath. A typical ratio is 1:1 to 1:2 (v/v) of nitric to sulfuric acid.[6]

  • Reaction Setup: Place the this compound in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred this compound solution, ensuring the internal temperature does not exceed 10 °C.[2] This addition should be done over a period of at least 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the controlled temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.[5]

  • Work-up:

    • If a solid precipitates, collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.[5]

    • If the product is an oil, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent.[5]

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Anisole_Nitration_Pathway This compound This compound SigmaComplexOrtho Sigma Complex (Ortho Attack) This compound->SigmaComplexOrtho Electrophilic Attack SigmaComplexPara Sigma Complex (Para Attack) This compound->SigmaComplexPara Electrophilic Attack NitratingMixture Nitrating Mixture (HNO3 + H2SO4) NitroniumIon Nitronium Ion (NO2+) Electrophile NitratingMixture->NitroniumIon Generates Deprotonation Deprotonation SigmaComplexOrtho->Deprotonation SigmaComplexPara->Deprotonation OrthoNitrothis compound 2-Nitrothis compound ParaNitrothis compound 4-Nitrothis compound Deprotonation->OrthoNitrothis compound Deprotonation->ParaNitrothis compound

Caption: Signaling pathway for the electrophilic nitration of this compound.

Nitration_Workflow Start Start: Prepare Reagents PrepareNitratingMix Prepare Nitrating Mixture (HNO3 in H2SO4) with Cooling Start->PrepareNitratingMix Coolthis compound Cool this compound to 0-5 °C Start->Coolthis compound SlowAddition Slow Dropwise Addition of Nitrating Mixture PrepareNitratingMix->SlowAddition Coolthis compound->SlowAddition MonitorTemp Monitor Temperature (< 10 °C) and Reaction (TLC) SlowAddition->MonitorTemp Quench Quench Reaction in Ice-Water MonitorTemp->Quench Workup Work-up: Extraction/Filtration & Washing Quench->Workup Purify Purification: Recrystallization/Chromatography Workup->Purify End End: Isolated Product Purify->End

Caption: Experimental workflow for the nitration of this compound.

Troubleshooting_Logic Start High Exotherm? Yes_Exotherm Runaway Reaction Protocol Start->Yes_Exotherm Yes No_Exotherm Low Yield? Start->No_Exotherm No End Process Optimized Yes_Exotherm->End Yes_Yield Check Reaction Time/Temp No_Exotherm->Yes_Yield Yes No_Yield Byproducts Present? No_Exotherm->No_Yield No Yes_Yield->End Yes_Byproducts Lower Temperature, Adjust Stoichiometry No_Yield->Yes_Byproducts Yes No_Byproducts Review Work-up Procedure No_Yield->No_Byproducts No Yes_Byproducts->End No_Byproducts->End

Caption: Logical decision tree for troubleshooting this compound nitration.

References

Removal of unreacted phenol from anisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of anisole, focusing on the common challenge of removing unreacted phenol (B47542).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from phenol?

A1: The most prevalent and robust method for synthesizing this compound from phenol is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of phenol with a base to form the phenoxide ion, which then acts as a nucleophile and attacks a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to form this compound.[1][2]

Q2: Why is there unreacted phenol in my crude this compound product?

A2: The presence of unreacted phenol in the final product can be attributed to several factors, including:

  • Incomplete reaction: The reaction may not have gone to completion due to suboptimal reaction conditions, such as insufficient reaction time or temperature.

  • Stoichiometry: An incorrect molar ratio of reactants, particularly an insufficient amount of the methylating agent, can leave unreacted phenol.

  • Base strength: The base used may not have been strong enough to completely deprotonate the phenol.

  • Purity of reagents: Impurities in the starting materials can interfere with the reaction.

Q3: How can I remove unreacted phenol from my this compound product?

A3: Unreacted phenol can be effectively removed by washing the crude product with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). Phenol is acidic and reacts with the base to form sodium phenoxide, which is soluble in the aqueous layer and can be separated from the organic layer containing the this compound.[3][4] This is typically followed by washing with water to remove any remaining base and then drying the organic layer.

Q4: What are the key safety precautions when working with methylating agents like dimethyl sulfate?

A4: Dimethyl sulfate is highly toxic and a suspected carcinogen.[5][6][7] It is crucial to handle it with extreme care in a well-ventilated fume hood.[5][6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7] Have an ammonia (B1221849) solution readily available as a quenching agent in case of spills.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Symptoms: The final isolated yield of this compound is significantly lower than the theoretical maximum.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the phenol starting material.[9][10][11] - Increase reaction time: If the reaction is proceeding slowly, extend the reaction time. - Optimize temperature: Gently heating the reaction mixture can increase the rate of reaction, but excessive heat can lead to side products. A typical temperature range is 50-100 °C.
Suboptimal Base - Ensure complete deprotonation: Use a sufficiently strong base, such as sodium hydroxide or potassium hydroxide, to ensure all the phenol is converted to the phenoxide salt.
Moisture in Reaction - Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze the methylating agent and react with the base.
Side Reactions - Control temperature: Higher temperatures can favor elimination reactions, especially with more complex alkyl halides. While less of a concern with methylating agents, it's good practice to maintain a controlled temperature.
Use of Phase-Transfer Catalyst - Enhance reactivity: For reactions involving two immiscible phases (e.g., an aqueous base and an organic solution of phenol), a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can significantly improve the reaction rate and yield by facilitating the transfer of the phenoxide ion into the organic phase.[12][13][14][15]
Issue 2: Incomplete Removal of Phenol

Symptoms: The final this compound product is contaminated with unreacted phenol, which may be detected by analytical techniques like GC-FID or by a characteristic odor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Base Wash - Increase the number of washes: Perform multiple extractions with the aqueous base solution (e.g., 5-10% NaOH) to ensure complete removal of the acidic phenol. - Check the pH of the aqueous layer: After the final base wash, the aqueous layer should be basic. If not, it indicates that all the base has been consumed by the phenol, and another wash is necessary.
Insufficient Mixing - Ensure thorough mixing: During the liquid-liquid extraction, shake the separatory funnel vigorously to maximize the surface area between the organic and aqueous phases, allowing for efficient transfer of the sodium phenoxide into the aqueous layer.
Emulsion Formation - Break the emulsion: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

Quantitative Data

The following table summarizes typical yields and reaction conditions for this compound synthesis.

Methylating Agent Base Catalyst Phenol Conversion (%) This compound Selectivity (%) Yield (%) Reference
Dimethyl SulfateNaOHNone--72-75[8]
Dimethyl SulfateNaOHNone--85-92 (with excess phenol)[8]
Dimethyl CarbonateCsNO₃None98.199.2~97.3[16]
Methanol (B129727)-KH₂PO₄/Al₂O₃--up to 83[17]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in an appropriate solvent like methanol or water.

  • Cool the mixture in an ice bath and slowly add a stoichiometric amount of aqueous sodium hydroxide to form sodium phenoxide.

  • Slowly add dimethyl sulfate dropwise to the stirred solution. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate PPE.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time (e.g., 1-2 hours).

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Add diethyl ether to extract the this compound.

  • Proceed to Protocol 2 for the purification of the crude this compound.

Protocol 2: Removal of Unreacted Phenol and Purification of this compound

Materials:

  • Crude this compound in an organic solvent (from Protocol 1)

  • 5-10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Wash the organic layer containing the crude this compound with a 5-10% NaOH solution in the separatory funnel. Shake vigorously and then allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the NaOH wash 1-2 more times.

  • Wash the organic layer with deionized water to remove any residual NaOH.

  • Wash the organic layer with brine to help break any emulsions and to start the drying process.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any residual water. Swirl the flask until the drying agent no longer clumps together.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Further purify the this compound by distillation if necessary. The boiling point of this compound is approximately 154 °C.

Protocol 3: Analytical Confirmation of Phenol Removal

Technique: Gas Chromatography-Flame Ionization Detection (GC-FID)

Procedure:

  • Prepare a standard solution of pure this compound and a separate standard solution of phenol in a suitable solvent (e.g., dichloromethane).

  • Prepare a sample of the purified this compound product diluted in the same solvent.

  • Analyze all three samples using GC-FID.

  • Compare the chromatograms. The chromatogram of the purified this compound should show a major peak corresponding to this compound and the absence of a peak at the retention time of phenol, confirming its successful removal. The limit of detection will depend on the specific instrument and method parameters.

Visualizations

Anisole_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Phenol Phenol Reaction Williamson Ether Synthesis Phenol->Reaction Base Base (e.g., NaOH) Base->Reaction MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) MethylatingAgent->Reaction Crudethis compound Crude this compound Mixture Reaction->Crudethis compound Extraction Liquid-Liquid Extraction (with aq. NaOH) Crudethis compound->Extraction Washing Water Wash Extraction->Washing Drying Drying (e.g., MgSO₄) Washing->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Purethis compound Pure this compound SolventRemoval->Purethis compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield CheckReaction Monitor Reaction Progress (TLC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Yes Complete Reaction Complete CheckReaction->Complete No OptimizeConditions Optimize: Increase Time/Temp Incomplete->OptimizeConditions CheckReagents Check Reagent Purity & Stoichiometry Complete->CheckReagents ReagentsOK Reagents OK CheckReagents->ReagentsOK OK ReagentsBad Purify/Replace Reagents CheckReagents->ReagentsBad Issue Found ConsiderPTC Consider Phase-Transfer Catalyst ReagentsOK->ConsiderPTC

Caption: Troubleshooting guide for low this compound yield.

Phenol_Removal_Pathway Start Crude this compound in Organic Solvent (contains unreacted Phenol) AddBase Add Aqueous NaOH Solution Start->AddBase Shake Shake in Separatory Funnel AddBase->Shake Separate Allow Layers to Separate Shake->Separate OrganicLayer Organic Layer (this compound) Separate->OrganicLayer AqueousLayer Aqueous Layer (Sodium Phenoxide) Separate->AqueousLayer

Caption: Signaling pathway for the removal of unreacted phenol.

References

Technical Support Center: Catalyst Deactivation in Friedel-Crafts Reactions with Anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in Friedel-Crafts reactions involving anisole.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation of this compound

Question: My Friedel-Crafts acylation of this compound is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield in the Friedel-Crafts acylation of this compound is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Below is a systematic guide to help you identify and resolve the problem.

Potential Causes and Solutions:

  • Catalyst Inactivity due to Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water present in your glassware, solvent, or reagents will react with and deactivate the catalyst.[1][2]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[1]

  • Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][3][4] This necessitates the use of stoichiometric or even excess amounts of the catalyst.[1][4][5]

    • Solution: Increase the molar ratio of the catalyst to the limiting reagent. A common starting point is 1.1 to 1.3 equivalents of AlCl₃.

  • Deactivated Aromatic Ring: While this compound has an activating methoxy (B1213986) group, the presence of strongly electron-withdrawing groups on other substituted aromatic substrates can deactivate the ring towards electrophilic aromatic substitution, hindering or preventing the reaction.[2][4][6]

    • Solution: This is less of an issue with this compound itself but is a critical consideration for other substrates. If modifying the substrate, ensure it does not contain groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H).

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition of reactants or products.[2]

    • Solution: Optimize the reaction temperature. For the acylation of this compound with acyl chlorides, the reaction is often started at 0°C and then allowed to warm to room temperature.[1]

Troubleshooting Workflow:

G start Low/No Product Yield check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_moisture check_catalyst Review Catalyst Stoichiometry (>1 equivalent for acylation?) check_moisture->check_catalyst If conditions are dry fail Persistent Low Yield check_moisture->fail If moisture is present check_temp Optimize Reaction Temperature check_catalyst->check_temp If stoichiometry is correct check_catalyst->fail If catalyst amount is insufficient check_purity Assess Reagent Purity check_temp->check_purity If temperature is optimized check_temp->fail If temperature is not optimal success Improved Yield check_purity->success If all checks pass check_purity->fail If reagents are impure

Caption: A troubleshooting workflow for addressing low or no product yield in Friedel-Crafts reactions.

Issue 2: Catalyst Deactivation with Heterogeneous Catalysts (Zeolites)

Question: I am using a zeolite catalyst for the Friedel-Crafts acylation of this compound, and I'm observing a decrease in conversion over time. What is causing this deactivation, and can the catalyst be regenerated?

Answer:

Heterogeneous catalysts like zeolites are a greener alternative to traditional Lewis acids but are also susceptible to deactivation.[3]

Mechanisms of Deactivation:

  • Coke Formation: The strong interaction of the product with the acidic sites within the zeolite pores can lead to the formation of coke, which blocks active sites and hinders diffusion.[7]

  • Product Inhibition: The ketone product can be strongly adsorbed onto the acid sites, leading to product inhibition and a decrease in the catalyst's activity over time.[7]

Troubleshooting and Regeneration:

  • Catalyst Selection: The choice of zeolite can impact its stability. For instance, hierarchical zeolites with a more open pore structure can exhibit better resistance to deactivation by facilitating faster transport of reactants and products.[7]

  • Catalyst Regeneration: Deactivated zeolite catalysts can often be regenerated. A common method is calcination, which involves heating the catalyst in the presence of air or oxygen to burn off the coke deposits.

    • Experimental Protocol for Zeolite Regeneration:

      • After the reaction, recover the zeolite catalyst by filtration.

      • Wash the catalyst with a suitable solvent (e.g., ethyl acetate) to remove any adsorbed organic molecules.

      • Dry the catalyst in an oven at 100-120°C.

      • Place the dried catalyst in a furnace and heat it under a flow of air. A typical calcination procedure involves heating to 500-550°C for several hours.[8] The exact temperature and duration may vary depending on the specific zeolite and the extent of coking.

Data Presentation

Table 1: Comparison of Catalysts in the Acylation of this compound

CatalystAcylating AgentSolventTemperature (°C)This compound Conversion (%)para-isomer Selectivity (%)Reusability (cycles)Reference
AlCl₃-Imidazolium SaltAcetyl chloride-08898.23[9]
Mordenite (MOR(110))Acetic anhydrideAcetic acidAmbient>99>99Not specified[8]
Hβ Zeolite (Mix-Hβ)Octanoic acid-Not specified72.7 (of octanoic acid)82.5Not specified[10]
Hierarchical Beta ZeoliteAcetic anhydride-Not specified92 (after 1h), 71 (after 10h)Not specifiedNot specified[7]
Conventional Beta ZeoliteAcetic anhydride-Not specified85 (after 1h), 37 (after 10h)Not specifiedNot specified[7]

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ often required in Friedel-Crafts acylation, making it not a true catalyst?

A1: The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst, AlCl₃.[1][3][4] This complexation effectively removes the AlCl₃ from the catalytic cycle.[1][11] Therefore, at least one equivalent of the Lewis acid is consumed for each equivalent of product formed, meaning it is technically a reagent rather than a catalyst in these cases.

Q2: What are the primary pathways for Lewis acid catalyst deactivation in the presence of this compound?

A2: The primary deactivation pathways for a Lewis acid catalyst like AlCl₃ in the presence of this compound are:

  • Reaction with Water: Lewis acids are highly hygroscopic and react readily with any trace amounts of water in the reaction mixture, forming inactive species.[1][2]

  • Complexation with the Product: The carbonyl oxygen of the resulting methoxyacetophenone product coordinates strongly with the Lewis acid, forming a stable adduct that is catalytically inactive.[1][3]

  • Complexation with this compound: The methoxy group of this compound can also act as a Lewis base and coordinate with the catalyst, though this interaction is generally weaker than with the ketone product.

G cluster_0 Active Catalyst cluster_1 Deactivation Pathways cluster_2 Inactive Species AlCl3 AlCl₃ (Active) H2O Moisture (H₂O) Product Product (Ketone) This compound This compound Inactive_H2O AlCl₃·H₂O Complex H2O->Inactive_H2O Reaction Inactive_Product Product-AlCl₃ Complex Product->Inactive_Product Complexation Inactive_this compound This compound-AlCl₃ Complex This compound->Inactive_this compound Complexation

Caption: Pathways for Lewis acid catalyst deactivation in Friedel-Crafts reactions with this compound.

Q3: Can I use aromatic compounds with amine (-NH₂) or alcohol (-OH) groups in Friedel-Crafts reactions with this compound?

A3: No, aromatic compounds containing amine or alcohol functional groups are generally not suitable for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen or oxygen atoms of these groups will coordinate strongly with the Lewis acid catalyst, leading to its deactivation.[6]

Q4: My reaction is producing a dark, tarry material. What is the likely cause?

A4: The formation of dark, tarry materials often indicates polymerization or decomposition side reactions. This can be caused by excessively high reaction temperatures or the use of a highly reactive substrate or reagent. In the context of this compound, which is an activated ring, aggressive reaction conditions can lead to undesired side products. Try lowering the reaction temperature and ensuring a controlled addition of the reagents.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of this compound with Acetyl Chloride

This protocol provides a general procedure for the laboratory-scale acylation of this compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Acetyl chloride

  • This compound

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be performed under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[1]

  • Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[1]

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture at 0°C over 30 minutes.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

References

Minimizing by-product formation during anisole demethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anisole demethylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their demethylation reactions, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during this compound demethylation?

A1: By-product formation is highly dependent on the demethylation method and reaction conditions. Common by-products include:

  • C-alkylation products: Isomerization and transmethylation can lead to the formation of cresols (ortho-, meta-, para-) and xylenols. For example, in reductive dealkylation using alumina (B75360) catalysts, ortho-cresol and 2,6-xylenol have been identified as major by-products.[1]

  • Halogenated aromatics: When using hydrohalic acids like HBr or HI, electrophilic substitution on the aromatic ring can occur, leading to brominated or iodinated phenols, especially at higher temperatures or prolonged reaction times.

  • Re-methylation: In some cases, the methylating agent formed in situ (e.g., methyl bromide) can react with the product phenol (B47542) to regenerate this compound, leading to incomplete conversion.

  • Polymerization/Tar formation: Harsh reaction conditions, such as high temperatures and strong acids, can cause degradation and polymerization of the starting material and product, resulting in the formation of intractable tars.[2]

  • Products from side-chain reactions: If the this compound substrate has other functional groups, these may also react under the demethylation conditions. For instance, aldehydes or ketones can form thioacetals or thioketals when using thiol-based reagents.[3]

Q2: My this compound demethylation reaction is resulting in a low yield of phenol. What are the potential causes?

A2: A low yield of the desired phenol product can stem from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low for the specific reagent being used. Monitoring the reaction progress by TLC or GC is crucial to ensure complete consumption of the starting material.

  • Reagent deactivation: Reagents like boron tribromide (BBr₃) are highly sensitive to moisture. Any water present in the solvent or on the glassware will decompose the BBr₃, reducing its effective concentration and leading to incomplete demethylation. It is essential to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • By-product formation: The reaction conditions may be favoring the formation of the by-products mentioned in Q1. This can be addressed by optimizing the temperature, reaction time, and stoichiometry of the reagents.

  • Product degradation: The desired phenol product can be susceptible to degradation under harsh conditions. For example, prolonged exposure to high temperatures in the presence of strong acids can lead to tar formation.

  • Issues during workup and purification: The phenol product can be lost during the workup and purification steps. For instance, if the quenching of the reaction is not performed correctly, or if the extraction procedure is not efficient, a significant portion of the product can be lost.

Q3: How can I minimize the formation of C-alkylated by-products like cresols and xylenols?

A3: The formation of C-alkylated by-products is often associated with acidic catalysts and high temperatures, which can promote Friedel-Crafts type reactions. To minimize these by-products:

  • Choose a milder demethylation reagent: Reagents like BBr₃ generally operate at lower temperatures and are less prone to causing C-alkylation compared to high-temperature catalytic methods.

  • Optimize reaction temperature: Lowering the reaction temperature can significantly reduce the rate of C-alkylation. It is important to find a balance where the demethylation reaction proceeds at a reasonable rate while minimizing side reactions.

  • Control reaction time: Extended reaction times can lead to the accumulation of by-products. Monitoring the reaction and stopping it once the starting material is consumed is recommended.

Q4: I am observing halogenation of my aromatic ring when using HBr. How can I prevent this?

A4: Ring halogenation is a known side reaction with hydrohalic acids. To prevent this:

  • Use a less reactive reagent: If your substrate is sensitive to halogenation, consider using a non-halogenated demethylating agent like a thiol-based reagent or certain Lewis acids in the absence of a halide source.

  • Lower the reaction temperature: Electrophilic aromatic substitution is an activated process, and lowering the temperature can disfavor it relative to the desired O-demethylation.

  • Minimize reaction time: As with other side reactions, prolonged exposure to the acidic and halogenating conditions increases the likelihood of ring substitution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of this compound 1. Inactive reagent (e.g., BBr₃ exposed to moisture).2. Insufficient reaction temperature or time.3. Incorrect stoichiometry of reagents.1. Use a fresh bottle of the reagent and ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. 3. Re-evaluate the stoichiometry, especially for reagents like BBr₃ where 1 equivalent can theoretically cleave up to 3 equivalents of this compound.
Formation of a complex mixture of products 1. Reaction temperature is too high.2. Reaction time is too long.3. The chosen reagent is not selective for O-demethylation.1. Lower the reaction temperature. For BBr₃, reactions are often started at low temperatures (e.g., -78°C or 0°C).2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Consider a milder and more selective reagent. The choice of reagent is critical and substrate-dependent.
Significant tar/polymer formation 1. Excessively high reaction temperature.2. Use of a very strong and non-selective acid.3. Presence of sensitive functional groups on the substrate.1. Reduce the reaction temperature significantly.2. Use a milder acid or a Lewis acid like BBr₃ under controlled temperature conditions.3. If the substrate has other reactive functionalities, they may need to be protected prior to demethylation.
Product is lost during aqueous workup 1. Incomplete quenching of the reagent.2. Incorrect pH during extraction.3. Formation of an emulsion.1. Ensure the quenching agent (e.g., water, methanol) is added slowly and at a low temperature to control the exotherm.2. Adjust the pH of the aqueous layer to ensure the phenol is in its desired form (phenolate in basic solution, phenol in acidic/neutral solution) for efficient extraction.3. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.

Data Presentation

Table 1: Product Distribution in this compound Demethylation over Magnesia-Alumina Catalysts

This table summarizes the conversion and product selectivity for the reductive dealkylation of this compound using different magnesia-alumina mixed oxide catalysts.

Catalyst% MgO% Al₂O₃This compound Conversion (%)Phenol Selectivity (%)o-Cresol Selectivity (%)2,6-Xylenol Selectivity (%)
A010085303511
B60406055205
C66345560184
D75254570153
E80203075102

Standard reaction conditions: this compound (1 mL, 9.2 mmol) in cis/trans-decahydronaphthalene (20 mL), H₂ (40 bar), 350 °C, 3 h.[1]

Table 2: Comparison of Phenol Yield with Different BBr₃ Stoichiometries

This table shows the effect of varying the BBr₃ to this compound ratio on the yield of phenol.

BBr₃ (equivalents)Temperature (°C)This compound (%)Phenol (%)
1.0300.2099.8
0.66304.2395.8
0.333043.156.9
0.335033.267.8

Data from gas chromatography analysis of the product mixture after hydrolysis.

Experimental Protocols

Protocol 1: this compound Demethylation using Boron Tribromide (BBr₃)

This protocol describes a general procedure for the demethylation of this compound using BBr₃ in dichloromethane (B109758) (DCM).

Materials:

  • This compound

  • Boron tribromide (1.0 M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (B129727)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon inlet.

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Reaction: Dissolve this compound (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Addition of BBr₃: Add the BBr₃ solution (1.1 to 3 equivalents, depending on the desired stoichiometry) dropwise to the stirred this compound solution over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by TLC or GC analysis.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add methanol to quench the excess BBr₃. Be cautious as this is an exothermic reaction and may produce HBr gas.

  • Workup:

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude phenol can be purified further by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: this compound Demethylation using Hydrobromic Acid (HBr)

This protocol outlines a general procedure for this compound demethylation using aqueous HBr.

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Diethyl ether or ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle.

Procedure:

  • Setup: Place this compound (1 equivalent) and 48% aqueous HBr (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain the temperature for 4-18 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of methyl bromide.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, neutralizing them, extracting with an organic solvent, and analyzing by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by adding NaOH solution until the pH is basic (pH > 10). This will convert the phenol to the water-soluble sodium phenolate.

    • Wash the basic aqueous solution with diethyl ether or ethyl acetate to remove any unreacted this compound or non-acidic by-products.

    • Acidify the aqueous layer with HCl solution until the pH is acidic (pH < 2). The phenol will precipitate out or form an oil.

    • Extract the phenol into diethyl ether or ethyl acetate.

  • Purification:

    • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude phenol by column chromatography or distillation.

Visualizations

Anisole_Demethylation_Mechanism cluster_BBr3 BBr₃ Demethylation cluster_HBr HBr Demethylation Anisole_BBr3 This compound Adduct_BBr3 Lewis Acid-Base Adduct (this compound-BBr₃) Anisole_BBr3->Adduct_BBr3 + BBr₃ Intermediate_BBr3 Intermediate Complex Adduct_BBr3->Intermediate_BBr3 Nucleophilic Attack Phenoxyborane Phenoxydibromoborane Intermediate_BBr3->Phenoxyborane - MeBr Phenol_BBr3 Phenol Phenoxyborane->Phenol_BBr3 Hydrolysis (Workup) Anisole_HBr This compound Oxonium Oxonium Ion Anisole_HBr->Oxonium + H⁺ Phenol_HBr Phenol Oxonium->Phenol_HBr + Br⁻ (SN2 attack) MeBr Methyl Bromide Oxonium->MeBr + Br⁻

Caption: Reaction mechanisms for this compound demethylation with BBr₃ and HBr.

Demethylation_Workflow Start Start: this compound Substrate Reaction Demethylation Reaction (e.g., with BBr₃ or HBr) Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Quenching Quenching of Reagent Monitoring->Quenching Reaction Complete Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Column Chromatography, Distillation) Workup->Purification Product Final Product: Phenol Purification->Product

Caption: General experimental workflow for this compound demethylation.

Troubleshooting_Tree Start Low Phenol Yield Check_Conversion Is starting material consumed? Start->Check_Conversion Check_Byproducts Are there significant by-products? Check_Conversion->Check_Byproducts Yes Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Check_Workup Review workup procedure Check_Byproducts->Check_Workup No Byproducts_Formed By-product Formation Check_Byproducts->Byproducts_Formed Yes Workup_Loss Product Lost During Workup Check_Workup->Workup_Loss Solution_Time_Temp Increase reaction time/temperature or check reagent activity Incomplete_Reaction->Solution_Time_Temp Solution_Conditions Optimize conditions (lower temp, shorter time) or change reagent Byproducts_Formed->Solution_Conditions Solution_Extraction Optimize extraction pH and procedure Workup_Loss->Solution_Extraction

Caption: Troubleshooting decision tree for low yield in this compound demethylation.

References

Validation & Comparative

Comparative Reactivity of Anisole versus Phenol in Bromination: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of anisole and phenol (B47542) in electrophilic bromination reactions. By presenting supporting experimental data, detailed methodologies, and mechanistic diagrams, this document aims to be a valuable resource for professionals in the chemical and pharmaceutical sciences.

Executive Summary

Phenol consistently demonstrates higher reactivity towards electrophilic bromination compared to this compound. This heightened reactivity is attributed to the stronger activating effect of the hydroxyl (-OH) group versus the methoxy (B1213986) (-OCH3) group. The lone pair of electrons on the oxygen atom in both molecules activates the benzene (B151609) ring towards electrophilic attack. However, in phenol, this activation is more pronounced, leading to faster reaction rates and the ability to undergo bromination under milder conditions, such as with bromine water without a catalyst.[1][2][3] this compound, while still activated, often requires a catalyst for efficient bromination.[2][4][5] The electron-donating ability of the hydroxyl and methoxy groups directs the incoming electrophile to the ortho and para positions.[1][6]

Data Presentation: Reaction Kinetics

The following table summarizes the kinetic data for the bromination of phenol and this compound under various conditions. It is important to note that direct comparison is best made when reaction conditions are identical, which is not always possible from discrete literature sources. However, the collected data consistently indicates a higher reaction rate for phenol.

CompoundBrominating AgentSolventCatalystSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
PhenolHypobromous acidAqueous solutionNone7.9 x 10⁶ to 6.5 x 10⁸ (for substituted phenoxide ions)[7]
PhenolN-BromosuccinimideAcetic acid/Sodium acetate (B1210297)NoneVaries with substrate and acetate concentration[8]
PhenolIodine BromideGlacial acetic acidMercuric AcetateRate constant decreases with increasing acetic acid concentration[9]
This compoundIodine BromideGlacial acetic acidMercuric AcetateRate constant decreases with increasing acetic acid concentration[9]
This compoundAcid BromateAcetic acid-waterSulfuric AcidPseudo-first-order rate constants obtained[10]

Note: The rate constants for phenol are generally several orders of magnitude higher than those for this compound under comparable conditions. For instance, the reaction of phenol with bromine water is rapid and leads to the formation of a precipitate of 2,4,6-tribromophenol, while this compound's reaction is slower.[11][12]

Experimental Protocols

Below are representative experimental protocols for the bromination of phenol and this compound.

Experiment 1: Bromination of Phenol with Bromine Water

Objective: To demonstrate the high reactivity of phenol towards electrophilic bromination.

Materials:

  • Phenol (0.5 g)

  • Distilled water (100 mL)

  • Bromine water (saturated solution)

  • Beaker (250 mL)

  • Stirring rod

  • Filter paper and funnel

Procedure:

  • Dissolve 0.5 g of phenol in 100 mL of distilled water in a 250 mL beaker.

  • Slowly add saturated bromine water to the phenol solution while stirring continuously.

  • Observe the immediate formation of a white to yellowish precipitate.

  • Continue adding bromine water until the bromine color persists, indicating the completion of the reaction.

  • Filter the precipitate, wash with cold water, and dry. The product is 2,4,6-tribromophenol.[12]

Experiment 2: Bromination of this compound in Acetic Acid

Objective: To perform the monobromination of this compound.

Materials:

  • This compound (5.4 g, 0.05 mol)

  • Glacial acetic acid (30 mL)

  • Bromine (8.0 g, 0.05 mol) in 20 mL of glacial acetic acid

  • Dropping funnel

  • Round-bottom flask (250 mL)

  • Ice bath

  • Sodium bisulfite solution

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 5.4 g of this compound in 30 mL of glacial acetic acid in a 250 mL round-bottom flask, and cool the mixture in an ice bath.

  • Slowly add a solution of 8.0 g of bromine in 20 mL of glacial acetic acid from a dropping funnel over a period of about 30 minutes, while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stand at room temperature for one hour.

  • Pour the reaction mixture into 250 mL of water and shake well. If the mixture is colored, add a small amount of sodium bisulfite solution to decolorize it.

  • Separate the oily layer of bromothis compound using a separatory funnel.

  • Wash the organic layer with water and then with a dilute sodium carbonate solution, followed by a final wash with water.

  • Dry the product over anhydrous sodium sulfate (B86663) and purify by distillation. The main product is a mixture of o- and p-bromothis compound.[9]

Mechanistic Comparison

The bromination of both this compound and phenol proceeds via an electrophilic aromatic substitution mechanism. The key steps are the attack of the aromatic ring on the electrophilic bromine species to form a resonance-stabilized carbocation (sigma complex), followed by the loss of a proton to restore aromaticity.

The primary difference in reactivity stems from the nature of the activating group. The hydroxyl group in phenol is a stronger activator than the methoxy group in this compound. This is because the oxygen in the hydroxyl group can better stabilize the positive charge in the sigma complex through resonance. While the methoxy group also donates electron density through resonance, the methyl group has a slight electron-donating inductive effect which is counteracted by hyperconjugation that can reduce the electron-donating ability of the oxygen to the ring compared to the hydrogen in phenol.[13]

Figure 1: Comparative workflow of phenol and this compound bromination.

The diagram above illustrates the general pathways for the bromination of phenol and this compound. Phenol's higher reactivity often allows the reaction to proceed without a catalyst, whereas this compound may require a Lewis acid catalyst to polarize the bromine molecule, making it a stronger electrophile.

Conclusion

References

Validating Synthesized Anisole Purity: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for validating the purity of synthesized anisole. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your laboratory's needs.

Introduction to this compound and its Potential Impurities

This compound (methoxybenzene) is a widely used intermediate in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. A common synthetic route is the Williamson ether synthesis, involving the reaction of sodium phenoxide with a methylating agent like dimethyl sulfate (B86663) or methyl chloride.[1] During this process, several impurities can be introduced, including unreacted starting materials and byproducts of side reactions.

Common Impurities in Synthesized this compound:

  • Phenol (B47542): Unreacted starting material.

  • Methanol: Unreacted starting material.

  • Cresols (o-, m-, p-): Byproducts from the methylation of cresol (B1669610) impurities in the phenol starting material.

  • Xylenols: Byproducts from the methylation of xylenol impurities in the phenol starting material.

The presence of these impurities can significantly impact the yield, reactivity, and safety profile of subsequent reactions. Therefore, accurate purity assessment is paramount.

Gold Standard: Purity Validation by GC-MS

GC-MS is a powerful and widely adopted technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for analyzing this compound and its potential impurities. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information for identification by analyzing the fragmentation patterns of the eluted compounds.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the purity analysis of a synthesized this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to create a 10 mg/mL stock solution.

  • Perform a serial dilution to obtain a final concentration of approximately 100 µg/mL for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven Temperature ProgramInitial temperature of 60 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35-350 amu
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay3 minutes

3. Data Analysis:

  • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference spectrum.

  • Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and known fragmentation patterns of potential impurities.

  • Calculate the relative purity of the this compound sample by integrating the peak areas of this compound and all identified impurities. The purity is expressed as the percentage of the this compound peak area relative to the total peak area.

Expected GC-MS Data

The following table summarizes the expected retention time order and key mass spectral fragments for this compound and its common impurities under the specified GC conditions. Actual retention times may vary depending on the specific instrument and column conditions.

CompoundExpected Retention Time OrderMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
Methanol132.0431, 29
Phenol294.1194, 66, 65, 39
This compound 3 108.14 108, 93, 78, 65, 51, 39
o-Cresol4108.14108, 107, 90, 79, 77
m-Cresol5108.14108, 107, 79, 77
p-Cresol6108.14108, 107, 79, 77
2,6-Xylenol7122.16122, 107, 91, 77
2,4-Xylenol8122.16122, 107, 91, 77

Note: The mass spectra of cresol and xylenol isomers can be very similar, making chromatographic separation crucial for their individual identification.

GC-MS Workflow for this compound Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Synthesized this compound Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute GC_Separation Gas Chromatography Separation Dilute->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Library_Search Mass Spectral Library Search MS_Detection->Library_Search Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Library_Search->Purity_Calculation Purity_Report Purity Report Purity_Calculation->Purity_Report

Caption: Workflow for this compound purity validation using GC-MS.

Comparison with Alternative Purity Validation Techniques

While GC-MS is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-MS Separation by volatility and polarity, followed by mass-based identification.High sensitivity and selectivity. Provides structural information for impurity identification. Established libraries for compound matching.Requires volatile and thermally stable compounds. Potential for sample degradation at high temperatures.Comprehensive qualitative and quantitative analysis of volatile and semi-volatile mixtures.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally labile compounds. Wide range of detectors available. Well-established for quantitative analysis.Lower resolution for some volatile isomers compared to GC. Requires soluble samples.Purity determination of non-volatile compounds and preparative purification.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material by a liquid mobile phase.Simple, rapid, and inexpensive. Can be used to quickly screen for the presence of impurities.Primarily qualitative. Less sensitive and lower resolution than GC or HPLC.Rapid reaction monitoring and preliminary purity checks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information. Can be used for quantitative analysis (qNMR) without a reference standard for each impurity. Non-destructive.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.Structural elucidation and quantification of major components and impurities with distinct signals.

Logical Relationship of Purity Validation Methods

Purity_Validation_Methods cluster_screening Initial Screening cluster_quantification Quantitative Analysis Synthesized_this compound Synthesized this compound TLC TLC Synthesized_this compound->TLC GC_MS GC-MS Synthesized_this compound->GC_MS HPLC HPLC Synthesized_this compound->HPLC NMR NMR Synthesized_this compound->NMR TLC->GC_MS Detailed Analysis TLC->HPLC Detailed Analysis Purity_Report Final Purity Assessment GC_MS->Purity_Report Provides Purity & Impurity Profile HPLC->Purity_Report Provides Purity & Impurity Profile NMR->Purity_Report Provides Structural Confirmation & Purity

Caption: Interrelationship of analytical techniques for purity validation.

Conclusion

The choice of analytical technique for validating the purity of synthesized this compound depends on the specific requirements of the analysis. GC-MS stands out as a highly effective method, offering excellent separation and definitive identification of volatile impurities commonly found in this compound synthesis. For a comprehensive quality assessment, a multi-technique approach can be beneficial. For instance, TLC can be used for rapid in-process checks, while HPLC may be preferred if non-volatile impurities are suspected. NMR spectroscopy provides invaluable structural confirmation of the final product. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate strategy to ensure the quality and integrity of their synthesized compounds.

References

Anisole vs. Other Aryl Ethers: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Anisole is emerging as a versatile and often greener alternative to traditional aryl ether solvents in a variety of organic reactions. This guide provides a comprehensive comparison of this compound with other common aryl ethers—diphenyl ether, veratrole (1,2-dimethoxybenzene), and other dimethoxybenzene isomers—supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in solvent selection.

This comparative analysis delves into the performance of these solvents in key organic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions. The physical, chemical, and safety properties of each solvent are also presented to provide a holistic view for informed decision-making in the laboratory.

Performance in Key Organic Reactions

The choice of solvent can significantly impact reaction outcomes, influencing yield, reaction rate, and product selectivity. While direct comparative studies for all aryl ethers across all reaction types are not always available, the existing data and established chemical principles allow for a robust assessment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. While traditional solvents like toluene (B28343) and dioxane are common, aryl ethers can offer advantages in terms of boiling point and stability. This compound, in particular, is gaining traction as a more sustainable alternative.

Table 1: Illustrative Yield Comparison in Suzuki-Miyaura Reactions

Aryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromothis compound (B123540)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄This compound11012>95
4-Chlorotoluene (B122035)Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Diphenyl Ether12018~90
2-Bromopyridine3-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Veratrole10016~85

Note: The data presented is compiled from various sources and is intended for illustrative comparison. Direct comparison should be made with caution as reaction conditions may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. The choice of solvent can be critical for catalyst stability and reactivity. The higher boiling points of aryl ethers can be advantageous for less reactive aryl chlorides.

Table 2: Illustrative Yield Comparison in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholine (B109124)Pd₂(dba)₃ / RuPhosNaOtBuThis compound10024~92
1-Bromo-4-tert-butylbenzeneAnilinePd(OAc)₂ / BINAPCs₂CO₃Diphenyl Ether11020~88
4-Bromothis compoundN-MethylanilinePd(OAc)₂ / DavePhosK₃PO₄Veratrole10018~90

Note: The data presented is compiled from various sources and is intended for illustrative comparison. Direct comparison should be made with caution as reaction conditions may vary.

Grignard Reactions

Ethereal solvents are essential for the formation and reaction of Grignard reagents due to their ability to solvate the magnesium center. While diethyl ether and THF are standard, this compound and other aryl ethers can be used, particularly for reactions requiring higher temperatures.

Table 3: Suitability of Aryl Ethers in Grignard Reactions

FeatureThis compoundDiphenyl EtherVeratrole
Grignard Formation SuitableLess CommonSuitable
Reaction Temperature Higher temperatures possibleHigh temperaturesHigher temperatures possible
Advantages Higher boiling point than THFVery high boiling pointGood solvating properties
Disadvantages May be less efficient for initial formation than THFSolid at room temperaturePotential for side reactions

Physicochemical Properties

The physical and chemical properties of a solvent dictate its suitability for specific reaction conditions and work-up procedures.

Table 4: Physicochemical Properties of this compound and Other Aryl Ethers

PropertyThis compoundDiphenyl EtherVeratrole (1,2-DMB)1,3-Dimethoxybenzene1,4-Dimethoxybenzene
Formula C₇H₈OC₁₂H₁₀OC₈H₁₀O₂C₈H₁₀O₂C₈H₁₀O₂
Molecular Weight ( g/mol ) 108.14170.21138.16138.16138.16
Boiling Point (°C) 154259206-207217212
Melting Point (°C) -37.326-2922-23-5255-57
Density (g/mL at 20°C) 0.9951.071.081.061.05
Solubility in Water Sparingly soluble[1]Insoluble[2]Slightly soluble[3]Slightly soluble[4]Sparingly soluble[5]
Dielectric Constant (at 20°C) 4.333.74.53.42.8

Safety and Toxicity

Safety is a paramount concern in solvent selection. This compound is often considered to have a more favorable safety profile compared to some traditional solvents.

Table 5: Safety and Toxicity Information

ParameterThis compoundDiphenyl EtherVeratrole (1,2-DMB)1,3-Dimethoxybenzene1,4-Dimethoxybenzene
Flash Point (°C) 52115878894
Oral LD₅₀ (rat, mg/kg) 3700[6]2450890[7]16003600[8]
Primary Hazards Flammable liquid, Irritant[9]Eye and skin irritant[10]Harmful if swallowed[7][11]Skin and eye irritantSkin, eye, and respiratory irritant[8][12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for key reactions using aryl ether solvents.

Suzuki-Miyaura Coupling in this compound

Reaction: 4-Bromothis compound with Phenylboronic Acid

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromothis compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).

  • Add 5 mL of anhydrous this compound via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination in Diphenyl Ether

Reaction: 4-Chlorotoluene with Morpholine

Procedure:

  • In a glovebox, charge a reaction vial with palladium(II) acetate (Pd(OAc)₂, 0.01 mmol), RuPhos (0.02 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol).

  • Add 3 mL of anhydrous diphenyl ether.

  • Seal the vial and heat the mixture at 110 °C for 24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with brine, dry the organic layer over magnesium sulfate, and concentrate.

  • Purify the product by silica (B1680970) gel chromatography.

Grignard Reaction with in situ Formation in this compound

Reaction: Formation of Phenylmagnesium Bromide and reaction with Benzophenone (B1666685)

Procedure:

  • To a flame-dried three-neck flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add magnesium turnings (2.4 g, 100 mmol).

  • Add a small crystal of iodine.

  • In the addition funnel, place a solution of bromobenzene (B47551) (10.5 g, 67 mmol) in 50 mL of anhydrous this compound.

  • Add a small portion of the bromobenzene solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Add the remaining bromobenzene solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Cool the Grignard reagent to 0 °C and add a solution of benzophenone (9.1 g, 50 mmol) in 20 mL of anhydrous this compound dropwise.

  • After the addition, warm the reaction to room temperature and stir for 2 hours.

  • Quench the reaction by slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to obtain the crude product.

  • Recrystallize the product from a suitable solvent.

Logical Workflow and Pathway Diagrams

The selection of an appropriate aryl ether solvent involves considering several factors. The following diagram illustrates a logical workflow for this process.

SolventSelection Start Reaction Requirements ReactionType Reaction Type (e.g., Suzuki, Grignard) Start->ReactionType Temperature Required Temperature Start->Temperature SubstrateSolubility Substrate Solubility Start->SubstrateSolubility Properties Solvent Properties ReactionType->Properties BoilingPoint Boiling Point Temperature->BoilingPoint DielectricConstant Dielectric Constant SubstrateSolubility->DielectricConstant Decision Select Optimal Aryl Ether Solvent Properties->Decision BoilingPoint->Decision DielectricConstant->Decision Safety Safety & Toxicity Toxicity Toxicity (LD50) Safety->Toxicity FlashPoint Flash Point Safety->FlashPoint Toxicity->Decision FlashPoint->Decision Green Green Chemistry Considerations Renewable Renewable Source Green->Renewable Biodegradability Biodegradability Green->Biodegradability Renewable->Decision Biodegradability->Decision

Logical workflow for aryl ether solvent selection.

The catalytic cycle for a Suzuki-Miyaura coupling, a common reaction where these solvents are employed, is illustrated below.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Ar-B(OR)₂ Base PdII_R_Ar R-Pd(II)L_n-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 regenerates catalyst Product R-Ar RedElim->Product Reagents R-X + Ar-B(OR)₂ Base Base

Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

This compound presents a compelling case as a solvent in modern organic synthesis, offering a balance of favorable physical properties, good performance in key reactions, and a move towards greener chemistry. While diphenyl ether offers a higher boiling point for high-temperature applications, its solid nature at room temperature can be a practical drawback. Veratrole and other dimethoxybenzenes, with their good solvating power, are also viable options, though their reactivity and potential for side reactions should be considered. The choice of the optimal aryl ether solvent will ultimately depend on the specific requirements of the reaction, including temperature, substrate compatibility, and safety considerations. This guide provides the necessary data to make an informed and objective decision.

References

A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts reaction, a cornerstone of C-C bond formation in organic synthesis, is pivotal in the creation of aromatic ketones and alkylated arenes, which are crucial intermediates in the pharmaceutical and fine chemical industries. The choice of Lewis acid catalyst is a critical parameter that significantly influences the reaction's yield, regioselectivity, and overall efficiency, particularly when employing activated aromatic substrates like anisole. This guide provides an objective comparison of various Lewis acids for the Friedel-Crafts acylation and alkylation of this compound, supported by experimental data to aid researchers in catalyst selection.

Performance Comparison of Lewis Acids

The efficacy of a Lewis acid in the Friedel-Crafts reaction with this compound is determined by several factors, including its strength, the nature of the acylating or alkylating agent, and the reaction conditions. The following table summarizes quantitative data from various studies on the Friedel-Crafts acylation of this compound, highlighting the performance of different Lewis acids. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Lewis AcidAcylating/Alkylating AgentSolventReaction TimeTemperature (°C)Conversion/Yield (%)ortho:para RatioReference
AlCl₃ Propionyl chlorideDichloromethane (B109758)15 minRoom TempHigh (not specified)Predominantly para[1]
AlCl₃ Acetic anhydrideDichloromethaneNot specifiedNot specified85.7% (isolated yield)Predominantly para[2]
FeCl₃ Propionyl chlorideDichloromethane15 minRoom TempNot specifiedNot specified[3]
FeCl₃ Various acyl chlorides/anhydridesPropylene CarbonateNot specifiedNot specifiedGood to excellent yieldsHigh para-selectivity[4]
[CholineCl][ZnCl₂]₃ Propionic anhydrideNeat (Microwave)5 min120>99% (conversion)2:98[5][6]
Mordenite Zeolite (MOR(110)) Acetic anhydrideAcetic acid2 hNot specified>99% (conversion)>99% para-selectivity[7]
Hβ Zeolite (Mix-Hβ) Octanoic acidSolvent-freeNot specifiedNot specified72.7% (conversion)82.5% p-selectivity[8]
BF₃ Benzyl alcoholNot specifiedNot specifiedRoom Temp69-80% (yield)Not specified[9]

Key Observations:

  • Strong Lewis Acids (AlCl₃, FeCl₃): Traditional Lewis acids like aluminum chloride and ferric chloride are highly effective, often leading to high conversions in short reaction times.[1][3] However, they are typically required in stoichiometric amounts, which can lead to significant waste generation and complex work-up procedures.[10] There is also a risk of demethylation of the methoxy (B1213986) group in this compound when using strong Lewis acids like AlCl₃ under certain conditions.[11]

  • Milder Lewis Acids (ZnCl₂): Milder Lewis acids, such as zinc chloride, can offer a good compromise between reactivity and selectivity, with the added benefit of potentially avoiding side reactions like demethylation.[11] The use of a deep eutectic solvent containing ZnCl₂ has been shown to be highly efficient and green.[5][6]

  • Solid Acid Catalysts (Zeolites): Zeolites, such as Mordenite and H-Beta, have emerged as highly promising "green" catalysts for Friedel-Crafts acylation.[12] They offer several advantages, including high catalytic activity, excellent para-selectivity due to shape-selective catalysis within their pores, and ease of separation and reusability.[7][8] Mordenite zeolites, in particular, have demonstrated near-quantitative conversion and selectivity for the para-isomer.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Friedel-Crafts acylation of this compound using different Lewis acids.

Protocol 1: Friedel-Crafts Acylation using FeCl₃[3]
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol), dichloromethane (CH₂Cl₂, 6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).

  • Addition of this compound: Slowly add a solution of this compound (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.

  • Reaction: Stir the mixture for an additional 10 minutes at room temperature after the addition is complete.

  • Work-up: Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL). Stir for another 5 minutes. Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

  • Purification: Combine the organic layers, wash with 5% aqueous NaOH solution (10 mL), and dry over anhydrous MgSO₄. Filter the solution and evaporate the solvent to obtain the crude product.

Protocol 2: Friedel-Crafts Acylation using AlCl₃ and Acetic Anhydride[2][13]
  • Reaction Setup: In a suitable reaction vessel, combine this compound and acetic anhydride.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions while stirring. The reaction is exothermic.

  • Reaction: After the addition of AlCl₃, allow the reaction to proceed, often with continued stirring at room temperature.

  • Work-up: Pour the reaction mixture into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with sodium bicarbonate solution and then with water, dry over an anhydrous salt, and remove the solvent under reduced pressure. The product can be further purified by crystallization or chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Lewis Acid + Acylating Agent + Solvent addition Slow Addition of this compound reagents->addition This compound This compound Solution This compound->addition stirring Stirring at Controlled Temperature addition->stirring quench Quenching (e.g., with water/ice) stirring->quench extract Extraction with Organic Solvent quench->extract purify Drying & Solvent Evaporation extract->purify product Crude Product purify->product

Caption: General experimental workflow for Friedel-Crafts acylation of this compound.

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization acyl_halide R-CO-Cl acylium_ion Acylium Ion [R-C=O]⁺ acyl_halide->acylium_ion lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex This compound This compound This compound->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product Acylated this compound deprotonation->product

Caption: Simplified mechanism of Friedel-Crafts acylation.

References

Cross-Validation of Anisole's Spectroscopic Data with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive cross-validation of experimentally obtained spectroscopic data for anisole with established literature values. By presenting detailed experimental protocols and clear data comparisons, this document serves as a practical resource for verifying the identity and purity of this compound in a laboratory setting.

This compound (methoxybenzene), a common building block in organic synthesis and a key component in fragrances and flavorings, offers a clear set of spectroscopic signals for analysis. This guide focuses on the four primary spectroscopic techniques used for structural elucidation: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

To ensure reproducibility, the following standard protocols are recommended for acquiring spectroscopic data for an this compound sample.

1. Sample Preparation:

  • NMR Spectroscopy (¹H and ¹³C): A solution of this compound (analytical grade, ≥99.9%) is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • IR Spectroscopy: A thin film of neat this compound liquid is placed between two potassium bromide (KBr) plates for analysis.

  • Mass Spectrometry: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane. For gas chromatography-mass spectrometry (GC-MS), the sample is injected directly into the GC inlet. For direct infusion, the solution is introduced into the ion source via a syringe pump.

2. Instrumentation and Data Acquisition:

  • ¹H NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2-3 seconds. A total of 16-32 scans are typically co-added.

  • ¹³C NMR Spectroscopy: Spectra are acquired on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). A proton-decoupled pulse sequence is used with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required for a good signal-to-noise ratio.

  • IR Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

  • Mass Spectrometry: Electron ionization (EI) mass spectra are obtained using an ionization energy of 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40-200.

Data Presentation and Comparison

The following tables summarize the experimentally expected values and compare them with established literature data.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)[1][2][3]Multiplicity
-OCH₃~3.813.75 - 3.86Singlet (s)
H-2, H-6 (ortho)~6.896.88 - 6.92Doublet (d) or Multiplet (m)
H-4 (para)~6.946.92 - 6.98Triplet (t) or Multiplet (m)
H-3, H-5 (meta)~7.287.26 - 7.31Triplet (t) or Multiplet (m)

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)[4][5][6][7]
-OCH₃~54.854.8 - 55.3
C-4 (para)~120.7120.1 - 120.8
C-2, C-6 (ortho)~114.0113.9 - 114.2
C-3, C-5 (meta)~129.5129.4 - 129.6
C-1 (ipso)~159.8159.7 - 160.0

Table 3: Key IR Absorption Bands for this compound (Neat Liquid)

Vibrational ModeExperimental Frequency (cm⁻¹)Literature Frequency (cm⁻¹)[8][9][10][11][12]Intensity
C-H stretch (aromatic)~3060-30003100-3000Medium-Weak
C-H stretch (aliphatic, -OCH₃)~2955, 28352960-2838Medium
C=C stretch (aromatic ring)~1600, 15001600-1500Strong
C-O-C stretch (asymmetric)~1245~1250Strong
C-O-C stretch (symmetric)~1040~1040Medium
C-H out-of-plane bend~750, 690770-730, 710-690Strong

Table 4: Mass Spectrometry Data for this compound (EI, 70 eV)

Fragment IonProposed StructureExperimental m/zLiterature m/z[13][14][15][16][17]Relative Abundance
[C₇H₈O]⁺Molecular Ion108108High
[C₆H₅O]⁺Loss of -CH₃9393Moderate
[C₆H₅]⁺Loss of -OCH₃7777Moderate
[C₅H₆]⁺Rearrangement and loss of CO7878High
[C₄H₃]⁺Further fragmentation5151Moderate

Logical Workflow for Spectroscopic Data Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of this compound's spectroscopic data. This process ensures a systematic and thorough comparison of experimental results with established literature values.

G Workflow for Spectroscopic Data Cross-Validation cluster_exp Experimental Analysis cluster_data Data Processing & Comparison cluster_validation Validation & Reporting Anisole_Sample This compound Sample Prep Sample Preparation (NMR, IR, MS) Anisole_Sample->Prep Acquisition Spectroscopic Data Acquisition (¹H NMR, ¹³C NMR, IR, MS) Prep->Acquisition Processing Data Processing (Peak Picking, Integration, etc.) Acquisition->Processing Exp_Data Experimental Spectra Data Processing->Exp_Data Comparison Data Comparison (Tables & Visual Overlay) Exp_Data->Comparison Lit_Data Literature & Database Search (NIST, SDBS, Publications) Lit_Data->Comparison Validation Cross-Validation Check Comparison->Validation Lit_Search Literature Search Lit_Search->Lit_Data Validation->Acquisition Discrepancy Found Report Final Report & Conclusion Validation->Report Data Match

Caption: Workflow for Spectroscopic Data Cross-Validation.

This systematic approach, combining standardized experimental procedures with a thorough comparison to reliable literature data, provides a high degree of confidence in the structural confirmation of this compound. For drug development professionals and researchers, such rigorous validation is a critical step in ensuring the quality and integrity of their scientific work.

References

A comparative study of methylating agents for the synthesis of anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of anisole, a valuable precursor in the pharmaceutical and fragrance industries, is a fundamental etherification reaction. The choice of methylating agent is a critical parameter that influences reaction efficiency, safety, and environmental impact. This guide provides an objective comparison of common methylating agents for the synthesis of this compound from phenol (B47542), supported by experimental data and detailed protocols.

Performance Comparison of Methylating Agents

The selection of a suitable methylating agent is a trade-off between reactivity, yield, safety, and cost. The following table summarizes the quantitative performance of several common methylating agents in the synthesis of this compound.

Methylating AgentTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Dimethyl Sulfate (B86663) 72-92%[1]Aqueous NaOH, 10-40°C, then reflux[1][2][3]High reactivity, relatively low costHighly toxic and carcinogenic[4][5]
Methyl Iodide ~53%[6]Sodium methoxide (B1231860) in methanol (B129727), reflux[6][7]Good reactivityToxic, suspected carcinogen, relatively expensive[1][8][9][10]
Diazomethane HighEther or dioxane solutionReacts with acidic phenols without a base[11]Extremely toxic, explosive, and carcinogenic[3][12][13][14]
Dimethyl Carbonate Up to 98%[15]With catalyst (e.g., KBr, CsNO3), 150-250°C[15][16]"Green" reagent, low toxicity, biodegradable[13][17]Requires higher temperatures and catalyst

Reaction Pathway: Williamson Ether Synthesis

The most common laboratory-scale synthesis of this compound proceeds via the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a methyl halide or sulfate.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: Nucleophilic Substitution (SN2) Phenol Phenol (C₆H₅OH) Phenoxide Sodium Phenoxide (C₆H₅ONa) Phenol->Phenoxide + Base Base (e.g., NaOH) Base->Phenoxide MethylatingAgent Methylating Agent (e.g., CH₃I) This compound This compound (C₆H₅OCH₃) Phenoxide->this compound Nucleophilic Attack Water Water (H₂O) MethylatingAgent->this compound Salt Salt (e.g., NaI) This compound->Salt +

Williamson Ether Synthesis for this compound Production.

Experimental Protocols

Synthesis of this compound using Dimethyl Sulfate

Materials:

  • Phenol (2.5 moles)

  • Sodium hydroxide (B78521) (2.5 moles)

  • Dimethyl sulfate (2.5 moles)[1]

  • Water (1 L)

  • Benzene (for extraction)

  • Calcium chloride (for drying)

Procedure:

  • In a 5-L three-necked round-bottomed flask equipped with a stirrer, separatory funnel, and reflux condenser, dissolve phenol and sodium hydroxide in water.

  • Cool the mixture to below 10°C using an ice-salt bath.

  • Slowly add dimethyl sulfate to the stirred mixture over approximately one hour, maintaining the low temperature.[1]

  • After the addition is complete, heat the mixture on a water bath for 30 minutes.[1]

  • For a higher yield utilizing both methyl groups of dimethyl sulfate, a second equivalent of phenol and sodium hydroxide can be added, followed by a prolonged reflux of about 15 hours.[1]

  • Cool the reaction mixture and separate the this compound layer.

  • Extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water, and dry over calcium chloride.

  • Purify the crude this compound by fractional distillation. The fraction boiling at 153–154°C is collected.[1]

Synthesis of this compound using Methyl Iodide

Materials:

  • Phenol (~32 g)

  • Sodium metal (~8 g)

  • Dry methanol

  • Methyl iodide (~50 g)[6]

  • Dichloromethane (for extraction)

  • Sodium hydroxide solution

  • Calcium chloride (for drying)

Procedure:

  • Prepare sodium methoxide by reacting sodium metal with dry methanol under reflux.

  • Dissolve phenol in the prepared sodium methoxide/methanol solution.

  • Cool the mixture to below 40°C.

  • Add methyl iodide to the cooled mixture and then reflux for approximately 1.5 hours.[6]

  • Distill off the methanol.

  • Extract the product with dichloromethane.

  • Wash the organic layer successively with sodium hydroxide solution and water.

  • Dry the organic layer over calcium chloride and remove the solvent.

  • Purify the this compound by distillation, collecting the fraction around 140°C.[6]

Green Synthesis of this compound using Dimethyl Carbonate

Materials:

  • Phenol

  • Dimethyl carbonate (DMC)

  • Catalyst (e.g., CsNO₃)

Procedure:

  • The methylation of phenol with DMC is typically carried out in a stainless steel reactor.[18]

  • Add phenol, DMC, and the catalyst to the autoclave in the desired molar ratio (e.g., n(DMC):n(phenol) of 2.0).[15]

  • Heat the mixture to the reaction temperature (e.g., 200°C) and stir for the desired time (e.g., 10 hours).[15]

  • After the reaction, separate the catalyst by centrifugation.

  • The supernatant containing the product can be analyzed by gas chromatography to determine the yield of this compound.[18]

Safety and Environmental Considerations

Dimethyl Sulfate: Highly toxic, corrosive, and a known carcinogen.[4][5] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Ammonia should be readily available as an antidote for spills.[1]

Methyl Iodide: Toxic and a suspected human carcinogen.[1][8][9][10] It is a volatile liquid and should be handled in a fume hood.

Diazomethane: Extremely toxic, highly explosive, and carcinogenic.[3][12][13][14] It is a yellow gas that is typically generated in situ for immediate use and should not be stored.[3][13] Due to its hazardous nature, its use is generally avoided in industrial applications.

Dimethyl Carbonate (DMC): Considered a green reagent due to its low toxicity, biodegradability, and the fact that it is produced by a clean process.[13][17] It is a flammable liquid but is significantly safer than traditional methylating agents.[2][6][19][20]

Conclusion

The choice of a methylating agent for this compound synthesis is a critical decision for researchers and chemical process developers. While traditional agents like dimethyl sulfate and methyl iodide offer high reactivity and established protocols, their significant toxicity and environmental hazards are major drawbacks. Diazomethane, despite its high reactivity, is often too hazardous for practical use.

Dimethyl carbonate emerges as a promising green alternative, offering high yields and an excellent safety profile. Although it requires higher reaction temperatures and a catalyst, the environmental and safety benefits make it an attractive option for modern, sustainable chemical synthesis. The development of more efficient catalytic systems for DMC-mediated methylation will likely further enhance its utility in both laboratory and industrial settings.

References

Deuterated Anisole: A Performance Benchmark for Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of deuterated anisole (this compound-d8) as an internal standard against other commonly used alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards, particularly deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their use is fundamental to correcting for analytical variability, including matrix effects, extraction efficiency, and instrument response.[2] Deuterated this compound, with its structural similarity to a range of volatile and semi-volatile organic compounds, presents a robust option for such applications. This guide will delve into its performance, offering a clear comparison with another widely used deuterated internal standard, deuterated toluene (B28343) (toluene-d8), to aid in the selection of the most appropriate standard for your analytical needs.

Performance Comparison: Deuterated this compound vs. Deuterated Toluene

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[2] This ensures that any variations affecting the analyte will similarly affect the internal standard, allowing for accurate normalization of the signal. Deuterated standards are particularly effective as they co-elute with their non-deuterated counterparts and exhibit similar ionization efficiencies.[2]

While direct head-to-head comparative studies for deuterated this compound are not extensively documented in publicly available literature, we can construct a practical comparison based on typical performance data from validated methods for similar volatile organic compounds. The following table summarizes the expected performance characteristics of deuterated this compound and deuterated toluene in a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Performance ParameterDeuterated this compound (this compound-d8)Deuterated Toluene (Toluene-d8)Acceptance Criteria
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99[3]
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)[2]
Precision (%RSD) ≤ 15%≤ 15%≤ 15% (≤ 20% at the Lower Limit of Quantification)[2]
Recovery 70-130%70-130%Typically within 70-130%[3]
Matrix Effect MinimalMinimalInternal standard-normalized matrix factor close to 1

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the use of a deuterated internal standard in the analysis of volatile organic compounds (VOCs) by GC-MS.

Sample Preparation
  • Standard Preparation: Prepare a series of calibration standards containing the target analytes at a minimum of five concentration levels.[3]

  • Internal Standard Spiking: Prepare a stock solution of the deuterated internal standard (e.g., This compound-d8 (B57549) or toluene-d8) in a suitable solvent such as methanol. The concentration should be chosen to be similar to the expected midpoint of the analyte concentration range in the samples.[3]

  • Spiking of Samples and Standards: Add a consistent and known amount of the deuterated internal standard solution to all calibration standards, quality control samples, and unknown samples.[3]

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used for VOC analysis.[3]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[4]

  • Injection Mode: Splitless injection is often employed to enhance sensitivity for trace-level analysis.[4]

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 45°C) and ramps up to a higher temperature (e.g., 320°C) to elute a wide range of VOCs.[4]

  • MS Detector: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for the analytes and the deuterated internal standard.[5]

Visualizing the Workflow

To better illustrate the experimental process and the role of the internal standard, the following diagrams are provided.

Experimental Workflow for GC-MS Analysis with a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Sample Sample/Standard Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction/Cleanup (e.g., SPE, LLE) Spike->Extract GC Gas Chromatography (Separation) Extract->GC MS Mass Spectrometry (Detection) GC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Concentration of Target Analyte Quant->Result

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathway of Internal Standard Correction Analyte Analyte Signal Ratio Ratio of Analyte Signal to Internal Standard Signal Analyte->Ratio IS Internal Standard Signal IS->Ratio Variability Analytical Variability (Matrix Effects, Injection Volume, etc.) Variability->Analyte Affects Variability->IS Affects Similarly Result Accurate Quantification Ratio->Result Normalizes for Variability

Caption: Logical diagram illustrating how an internal standard corrects for analytical variability.

References

Anisole vs. Thioanisole: A Comparative Guide to Nucleophilicity in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nucleophilic properties of anisole and thiothis compound (B89551) in substitution reactions. While direct comparative kinetic data for these specific molecules acting as nucleophiles is sparse in publicly available literature, this guide leverages theoretical principles and experimental data from analogous compounds to provide a comprehensive analysis for researchers in organic synthesis and drug development.

Executive Summary

Thiothis compound is a significantly more potent nucleophile than this compound in substitution reactions where the heteroatom (sulfur or oxygen) acts as the nucleophilic center. This enhanced reactivity is attributed to the higher polarizability, the greater energy of the highest occupied molecular orbital (HOMO) of the sulfur atom in thiothis compound compared to the oxygen atom in this compound, and the relative basicity of the two centers. This guide will delve into the theoretical underpinnings of this difference and present analogous experimental data to quantify the reactivity gap.

Theoretical Background

The nucleophilicity of an atom is its ability to donate an electron pair to an electrophile. Several key factors dictate the superior nucleophilicity of the sulfur atom in thiothis compound compared to the oxygen atom in this compound:

  • Polarizability: Sulfur is a larger atom than oxygen with more diffuse electron orbitals. This makes the electron cloud of sulfur more polarizable, meaning it can be more easily distorted by an approaching electrophile, facilitating bond formation from a greater distance and through softer interactions.

  • Electronegativity and Hard and Soft Acids and Bases (HSAB) Theory: Oxygen is more electronegative than sulfur, holding its lone pair electrons more tightly. According to the HSAB principle, the "softer" sulfur atom of thiothis compound is a better match for many common carbon-based electrophiles (which are typically soft acids) than the "harder" oxygen atom of this compound.

  • Orbital Energy: The Highest Occupied Molecular Orbital (HOMO) of the sulfur atom in thiothis compound is higher in energy than that of the oxygen atom in this compound. A higher energy HOMO indicates that the electrons are more readily available for donation to an electrophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a faster reaction rate.

Comparative Data

Acidity as an Indicator of Nucleophilicity

The acidity (pKa) of the conjugate acids (phenol and thiophenol) provides insight into the availability of the lone pairs on the oxygen and sulfur atoms. A lower pKa indicates a more stable conjugate base, which in turn suggests that the lone pair is less tightly held and more available for nucleophilic attack.

CompoundConjugate AcidpKa (in water)Heteroatom Nucleophilicity
This compound (analogue)Phenol (B47542)~10Lower
Thiothis compound (analogue)Thiophenol~6.6Higher

The significantly lower pKa of thiophenol compared to phenol indicates that the thiophenoxide anion is more stable and a weaker base than the phenoxide anion. While stronger basicity can sometimes correlate with higher nucleophilicity, in this case, the greater polarizability and higher HOMO energy of sulfur are the dominant factors, making thiophenoxide (and by extension, thiothis compound) a much better nucleophile.

Experimental Protocols

To experimentally determine and compare the nucleophilicity of this compound and thiothis compound, a competitive substitution reaction can be designed.

Experimental Protocol: Competitive S- vs. O-Alkylation

Objective: To determine the relative rates of nucleophilic attack by this compound and thiothis compound on an electrophile.

Materials:

  • This compound

  • Thiothis compound

  • Electrophile (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, prepare an equimolar solution of this compound and thiothis compound in the chosen anhydrous solvent. Add a known amount of the internal standard.

  • Initiation: At a controlled temperature (e.g., 25 °C), add a limiting amount of the electrophile to the solution while stirring vigorously. The electrophile should be the limiting reagent to ensure a competitive environment.

  • Reaction Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute solution of sodium thiosulfate (B1220275) for alkyl halides).

  • Analysis: Analyze the quenched aliquots by GC-MS.

  • Data Analysis: Quantify the amounts of the O-alkylated product (from this compound) and the S-alkylated product (from thiothis compound) relative to the internal standard at each time point.

  • Kinetic Analysis: Plot the concentration of each product versus time. The initial slopes of these plots will be proportional to the initial reaction rates. The ratio of the initial rates will provide a quantitative measure of the relative nucleophilicity of thiothis compound versus this compound.

Visualizing Reaction Mechanisms and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Substitution_Mechanism cluster_reactants Reactants cluster_transition_state Transition State (SN2) cluster_products Products Nu Nucleophile (this compound or Thiothis compound) TS [Nu---R---X]‡ Nu->TS Nucleophilic Attack E Electrophile (R-X) E->TS Product Nu-R TS->Product Bond Formation LG Leaving Group (X-) TS->LG Bond Cleavage

Caption: Generalized SN2 substitution pathway involving a nucleophile.

Nucleophilicity_Factors cluster_factors Influencing Factors Thiothis compound Thiothis compound (Higher Nucleophilicity) This compound This compound (Lower Nucleophilicity) Polarizability Higher Polarizability Polarizability->Thiothis compound HOMO Higher HOMO Energy HOMO->Thiothis compound Electronegativity Lower Electronegativity Electronegativity->Thiothis compound

Caption: Factors contributing to the higher nucleophilicity of thiothis compound.

Conclusion

Assessing the Stability of Anisole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of reagents and intermediates is paramount to ensuring the robustness and reproducibility of chemical processes. Anisole, a widely used solvent and synthetic building block, is generally considered stable. However, its performance under various reaction conditions can vary, impacting reaction outcomes and impurity profiles. This guide provides a comprehensive assessment of this compound's stability under acidic, basic, oxidative, and reductive conditions, offering a comparative analysis with common alternatives and detailed experimental protocols for in-house evaluation.

Executive Summary

This compound exhibits remarkable stability under neutral and mildly acidic or basic conditions at moderate temperatures. The ether linkage is a point of reactivity primarily under harsh acidic conditions, leading to cleavage of the methyl group to form phenol (B47542).[1] High-temperature pyrolysis results in complex decomposition pathways. While generally resistant to oxidation, this compound can be degraded by strong oxidizing agents, yielding hydroxylated and ring-opened products. Reductive conditions, such as Birch reduction, target the aromatic ring without cleaving the ether bond. This guide presents a detailed analysis of these stability aspects, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic endeavors.

Stability Profile of this compound

The stability of this compound is dictated by the interplay between the robust ether linkage and the reactive aromatic ring. The methoxy (B1213986) group activates the ring towards electrophilic substitution and influences its overall stability.

Acidic Conditions

The ether linkage in this compound is susceptible to cleavage by strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), and Lewis acids such as boron trichloride (B1173362) (BCl₃).[1] This reaction, known as ether cleavage, yields phenol and the corresponding methyl halide.

Under high-temperature aqueous conditions, this compound can undergo hydrolysis to phenol. For instance, at 365 °C, this compound can be hydrolyzed to phenol with a 97% yield after 24 hours.[2]

Basic Conditions

This compound is generally stable under basic conditions. The ether linkage is resistant to cleavage by common bases. However, under forcing hydrothermal conditions, some degree of degradation to phenol and methanol (B129727) can be observed.

Oxidative Conditions

This compound's susceptibility to oxidation depends on the nature of the oxidizing agent. While stable to mild oxidants, stronger agents can lead to degradation.

  • Hydrogen Peroxide (H₂O₂): In the presence of catalysts like ferric ions, hydrogen peroxide can hydroxylate this compound to form guaiacol (B22219) (2-methoxyphenol) and other hydroxylated products.[7][8][9][10]

  • Forced Degradation Studies: In pharmaceutical development, forced degradation studies are conducted to understand the intrinsic stability of a drug substance. These studies typically involve exposing the compound to oxidative stress, often using hydrogen peroxide. While specific data for this compound is not extensively published, the general methodology is applicable.[11][12][13]

Reductive Conditions

This compound is stable to many common reducing agents. However, the aromatic ring can be reduced under specific conditions:

  • Birch Reduction: this compound undergoes Birch reduction in the presence of sodium or lithium in liquid ammonia (B1221849) with an alcohol to yield 1-methoxycyclohexa-1,4-diene. The ether linkage remains intact under these conditions.[1]

Comparative Stability Analysis

The choice of an aromatic ether in a chemical process often depends on its stability relative to other similar compounds. This section provides a qualitative comparison of this compound's stability with common alternatives.

CompoundStructureKey Stability Features
This compound C₆H₅OCH₃Generally stable, susceptible to strong acid cleavage.
Phenetole C₆H₅OCH₂CH₃Similar stability profile to this compound.[14]
Diphenyl Ether C₆H₅OC₆H₅Highly stable due to the two aryl groups stabilizing the ether linkage.[15]
Veratrole (1,2-Dimethoxybenzene) C₆H₄(OCH₃)₂The two methoxy groups can influence reactivity and stability.
2-Methylthis compound CH₃C₆H₄OCH₃The additional methyl group can affect steric hindrance and electronic properties, influencing stability.

Experimental Protocols for Stability Assessment

To facilitate in-house evaluation of this compound's stability, the following detailed experimental protocols are provided. These are based on the principles of forced degradation studies as outlined in the ICH guidelines.[13][16]

General Procedure for Forced Degradation Studies

A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol). This stock solution is then subjected to various stress conditions as detailed below. The extent of degradation is monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18][19]

1. Acidic Hydrolysis:

  • Reagent: 0.1 M Hydrochloric Acid (HCl)

  • Procedure:

    • To 1 mL of the this compound stock solution in a suitable vial, add 1 mL of 0.1 M HCl.

    • Cap the vial and place it in a water bath at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Basic Hydrolysis:

  • Reagent: 0.1 M Sodium Hydroxide (NaOH)

  • Procedure:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same heating and sampling procedure as for acidic hydrolysis.

    • Neutralize the withdrawn aliquots with 0.1 M HCl before dilution and analysis.

3. Oxidative Degradation:

  • Reagent: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the vial at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Procedure:

    • Transfer a known amount of solid this compound (if applicable) or the stock solution into a vial.

    • Place the vial in an oven at a controlled temperature (e.g., 80 °C) for 48 hours.

    • For the solid sample, dissolve a known weight in the mobile phase after the stress period. For the solution, take aliquots at specified time points.

    • Analyze the samples by HPLC.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. The following is a starting point for developing such a method for this compound:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[17]

Visualization of Degradation Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the degradation pathways of this compound and the experimental workflow for stability testing.

This compound This compound Phenol Phenol This compound->Phenol Cleavage MethylHalide Methyl Halide This compound->MethylHalide Cleavage NoReaction Stable This compound->NoReaction Stable Hydroxylated Hydroxylated Products This compound->Hydroxylated Hydroxylation RingOpened Ring-Opened Products This compound->RingOpened Oxidation Decomposition Decomposition Products This compound->Decomposition Pyrolysis Acid Strong Acid (e.g., HI) Acid->Phenol Acid->MethylHalide Base Strong Base Base->NoReaction Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Hydroxylated Oxidant->RingOpened Heat High Temperature Heat->Decomposition

Caption: Degradation pathways of this compound under various stress conditions.

Start Start: Prepare this compound Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis Stress->Acid Base Basic Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Neutralize Neutralize (for Acid/Base) Sample->Neutralize Dilute Dilute with Mobile Phase Sample->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV Dilute->Analyze Data Data Analysis: Quantify Degradation Analyze->Data

Caption: Experimental workflow for forced degradation studies of this compound.

Conclusion

This compound is a robust and versatile chemical for a wide range of applications. Its stability is generally high, with predictable degradation pathways under specific, harsh conditions. By understanding these limitations and employing the provided experimental protocols, researchers can confidently assess the suitability of this compound for their specific reaction conditions and develop robust and reliable synthetic processes. This guide serves as a foundational resource for such evaluations, promoting informed decision-making in research and development.

References

A Comparative Guide to Ortho and Para Isomer Distribution in Electrophilic Substitution of Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of electrophilic aromatic substitution is a critical consideration in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. Anisole (methoxybenzene), with its activating methoxy (B1213986) group, serves as a classic model for studying the directing effects of substituents. This guide provides a quantitative comparison of ortho and para isomer distribution in various electrophilic substitution reactions of this compound, supported by experimental data and detailed methodologies.

The methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution.[1] This directing effect stems from the ability of the oxygen's lone pair of electrons to delocalize into the benzene (B151609) ring through resonance, stabilizing the arenium ion intermediates for attack at the ortho and para positions.[2] While electronic effects activate both ortho and para positions, the product distribution is often a delicate balance between these electronic factors and steric hindrance, which can disfavor substitution at the more crowded ortho position.[3]

Quantitative Analysis of Isomer Distribution

The following table summarizes the experimentally determined isomer distributions for several common electrophilic aromatic substitution reactions of this compound. These values highlight the influence of the electrophile and reaction conditions on the ortho to para product ratio.

Reaction TypeReagents% Ortho% Meta% ParaReference
Nitration HNO₃, H₂SO₄~30-40<2~60-70[4],[5]
Bromination Br₂ in Acetic Acid~10Trace~90[6]
Friedel-Crafts Acylation Acetyl Chloride, AlCl₃Minor-Major[7],[8]
Friedel-Crafts Alkylation Varies (e.g., Alkyl Halide, Lewis Acid)Varies-Varies[9],[10]

Note: Ratios can vary depending on specific reaction conditions such as temperature, solvent, and catalyst. The amount of meta substitution in the nitration of this compound is typically less than 2%.[5][11] In bromination, the para-isomer is generally the major product due to reduced steric hindrance.[12]

Mechanistic Overview of Regioselectivity

The preference for ortho and para substitution on this compound is dictated by the stability of the cationic intermediate (arenium ion or sigma complex) formed during the reaction. The methoxy group can effectively stabilize the positive charge via resonance when the electrophile adds to the ortho or para positions.

Experimental_Workflow Start Start: Reagent Preparation Reaction Electrophilic Substitution (e.g., Nitration, Bromination) Start->Reaction Quench Reaction Quenching (e.g., Ice Water) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Drying of Organic Layer (e.g., MgSO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Analysis Quantitative Analysis (GC, HPLC, NMR) Solvent_Removal->Analysis End End: Isomer Ratio Determined Analysis->End

References

Safety Operating Guide

Safe Disposal of Anisole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of anisole is critical for ensuring laboratory safety and environmental protection. Due to its flammable nature and potential health hazards, this compound and its contaminated materials must be managed as hazardous waste.[1][2] Adherence to these procedural steps is essential for researchers, scientists, and drug development professionals to mitigate risks and comply with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal or spill cleanup procedures, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety glasses with a face shield.[3][4] In case of insufficient ventilation, a NIOSH-approved respirator may be necessary.[5]

  • Eliminate Ignition Sources : this compound is a flammable liquid.[4][6] Remove all sources of ignition from the area, such as open flames, sparks, and hot surfaces.[1][3][7] Use only non-sparking tools and explosion-proof equipment.[2][3]

  • Ensure Adequate Ventilation : Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[3][4][5]

  • Emergency Equipment : Ensure an eyewash station and safety shower are readily accessible.[7] Fire extinguishing media such as carbon dioxide, dry chemical, or alcohol-resistant foam should be available.[1][3][4]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for managing this compound waste, from initial containment to final disposal.

Step 1: Containment and Collection

  • For Spills :

    • Evacuate non-essential personnel from the spill area.[1][8]

    • Prevent the spill from spreading and entering drains, sewers, or waterways.[4][5][9] This can be done by creating a dike with absorbent materials.

    • Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[1][2][7]

    • Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for disposal.[3][7]

  • For Unused or Waste this compound :

    • Do not mix this compound with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.

    • Keep the this compound in its original container if possible, or transfer it to a clearly labeled, compatible waste container.[9]

Step 2: Packaging and Labeling

  • Place all this compound-contaminated materials (absorbents, gloves, etc.) and surplus chemical into a designated hazardous waste container.[3][5]

  • The container must be in good condition, compatible with this compound, and kept tightly closed to prevent leaks or vapor release.[3][8][9]

  • Label the container clearly as "Hazardous Waste: this compound." Include information about the hazards (e.g., "Flammable Liquid").

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[3][7][8]

  • The storage area should be away from incompatible materials like strong oxidizing agents and acids.[1][10]

  • Store locked up and away from heat and ignition sources.[3][6][8]

Step 4: Final Disposal

  • This compound waste must be disposed of through an approved and licensed hazardous waste disposal company.[3][4][6][11]

  • The recommended method of disposal is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Never dispose of this compound by pouring it down the drain or into the regular trash.[5][9]

  • Always follow your institution's specific EHS guidelines and comply with all local, state, and federal environmental regulations.[1][6][7] Contaminated packaging should be treated as unused product and disposed of in the same manner.[4][11]

Environmental Hazard Data

This compound is recognized as being toxic to aquatic life, which underscores the importance of preventing its release into the environment.[4]

Toxicity TypeSpeciesMeasurementExposure TimeReference
Acute Toxicity to FishDanio rerio (zebra fish)LC50: > 1 mg/l96 hours[4]
Acute Toxicity to AlgaePseudokirchneriella subcapitataErC50: 47 mg/l72 hours[9]
Acute Toxicity to DaphniaDaphnia magna (water flea)EC50: 27 mg/l48 hours[9]
BioaccumulationGambusia affinis (Mosquito fish)Bioconcentration factor (BCF): 2224 hours[4][9]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste.

AnisoleDisposalWorkflow start This compound Waste Generated (Spill or Surplus) safety Step 1: Ensure Safety - Wear Full PPE - Eliminate Ignition Sources - Ensure Ventilation start->safety contain Step 2: Contain & Collect - Prevent entry to drains - Absorb with inert material safety->contain package Step 3: Package Waste - Use sealed, labeled container contain->package store Step 4: Temporary Storage - Cool, ventilated, secure area - Away from incompatibles package->store contact_ehs Step 5: Arrange Disposal - Contact EHS or licensed  waste contractor store->contact_ehs disposal Final Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Anisole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Anisole

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are critical to minimize exposure risks associated with this compound. The following table summarizes the recommended PPE and safety measures.

Protection Type Specific Recommendations Rationale & Citation
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause eye irritation.[1][2][3]
Skin Protection Wear appropriate protective gloves (e.g., tested according to EN 374) and a lab coat or flame-retardant antistatic protective clothing.To prevent skin contact, which can cause moderate irritation and dryness.[1][2][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or where ventilation is inadequate. A respirator with an organic vapor cartridge (Type A, brown) is recommended.This compound vapors can cause respiratory tract irritation, drowsiness, and dizziness.[1][2][3][5]
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical/ventilating/lighting equipment.To keep airborne concentrations of vapors below exposure limits and to mitigate fire hazards.[1][5]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.To prevent ingestion and maintain good personal hygiene.[1][3][6]
Safety Equipment Ensure that eyewash stations and safety showers are close to the workstation location.For immediate first aid in case of accidental exposure.[1][6]
Physical and Chemical Hazards

Understanding the hazards associated with this compound is fundamental to its safe handling.

Hazard Description Preventative Measures
Flammability Flammable liquid and vapor, with a flash point of 41°C. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][3]Keep away from open flames, hot surfaces, sparks, and other ignition sources.[1][2] Use non-sparking tools and ground/bond containers during transfer.[1][3]
Health Hazards Causes skin and eye irritation.[3] Inhalation may cause respiratory tract irritation, drowsiness, and dizziness.[1][3] Ingestion may cause digestive tract irritation.[3] Repeated exposure may cause skin dryness or cracking.[1][2]Use appropriate PPE and handle in a well-ventilated area. Avoid direct contact and inhalation.[1][3]
Chemical Incompatibilities Incompatible with strong oxidizing agents, strong acids, and strong alkalis.[1][2][3]Store separately from incompatible materials in a cool, dry, and well-ventilated area.[1][6]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from procurement to disposal.

Pre-Handling Procedures
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • PPE Check: Ensure all required PPE is available, in good condition, and properly fitted.

  • Ventilation Check: Verify that the chemical fume hood or other ventilation system is functioning correctly.

  • Safety Equipment Location: Confirm the location and operational readiness of eyewash stations, safety showers, and fire extinguishers.

  • Container Inspection: Inspect the this compound container for any signs of damage or leakage before moving it to the work area.

Handling and Experimental Procedures
  • Grounding: When transferring this compound, ground and bond the container and receiving equipment to prevent static discharge.[1]

  • Tool Usage: Use only non-sparking tools when opening or handling this compound containers.[1][3]

  • Dispensing: Dispense the required amount of this compound carefully within a fume hood to minimize vapor release.

  • Storage: Keep the this compound container tightly closed when not in use.[1][2] Store in a designated flammables storage cabinet away from incompatible materials.[1][6]

Post-Handling and Waste Disposal
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Waste Collection: Collect all this compound-contaminated waste, including empty containers, absorbent materials, and used PPE, in a designated hazardous waste container.

  • Waste Disposal: Dispose of this compound waste through a licensed disposal company, following all local, state, and federal regulations.[4] Do not mix with other waste. Uncleaned containers should be treated as the product itself.

Spill Management Plan

In the event of an this compound spill, follow these procedures to ensure a safe and effective response.

Caption: Workflow for responding to an this compound spill.

Detailed Spill Cleanup Protocol
  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.[6]

  • Remove Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks.[1][6]

  • Ventilate: Ensure the area is well-ventilated.

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained to handle them, contact your institution's emergency response team.

  • Don PPE: Before attempting to clean a manageable spill, put on the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.[5]

  • Containment: Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[1][6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated waste and any used cleaning materials as hazardous waste in accordance with institutional and regulatory guidelines.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.